molecular formula C23H28O7 B15560674 Hexacyclinol CAS No. 903574-41-4

Hexacyclinol

Cat. No.: B15560674
CAS No.: 903574-41-4
M. Wt: 416.5 g/mol
InChI Key: PFZFRWWDGXFULQ-NHFKQXEKSA-N
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Description

an antiproliferative metabolite of Panus rudis HKI 0254;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

903574-41-4

Molecular Formula

C23H28O7

Molecular Weight

416.5 g/mol

IUPAC Name

(1S,2S,6S,8S,9R,10S,11S,12R,13S,15S,17R)-9-hydroxy-2-(2-methoxypropan-2-yl)-17-(2-methylprop-1-enyl)-7,14,18-trioxahexacyclo[10.4.2.01,11.04,10.06,8.013,15]octadec-3-ene-5,16-dione

InChI

InChI=1S/C23H28O7/c1-8(2)6-11-23-10(22(3,4)27-5)7-9-12(15(25)18-17(29-18)14(9)24)13(23)16(28-11)19-20(30-19)21(23)26/h6-7,10-13,15-20,25H,1-5H3/t10-,11-,12-,13-,15-,16-,17-,18+,19+,20+,23+/m1/s1

InChI Key

PFZFRWWDGXFULQ-NHFKQXEKSA-N

Origin of Product

United States

Foundational & Exploratory

The Origin of Hexacyclinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Hexacyclinol is a fascinating and complex natural product with a compelling history of discovery and structural elucidation. Isolated from the fungus Panus rudis, its true chemical identity was the subject of significant scientific debate, ultimately resolved through a combination of computational chemistry and total synthesis. This guide provides a detailed account of the origin of this compound, from its initial discovery to the definitive confirmation of its structure, intended for researchers, scientists, and professionals in drug development.

Discovery and Producing Organism

This compound was first isolated from the fungus Panus rudis strain HKI 0254.[1][2] The producing organism was collected from a dead log in Siberia.[2] The initial discovery and isolation were reported by a team of researchers led by Udo Gräfe in 2002.[1]

Experimental Protocol: Isolation of this compound (Gräfe et al., 2002)

Note: The following protocol is a summary based on available information. For complete details, refer to the original publication: Schlegel, B.; Härtl, A.; Dahse, H-M.; Gollmick, F. A.; Gräfe, U. J. Antibiot.2002 , 55, 814-817.

  • Fermentation: The fungus Panus rudis HKI 0254 was cultivated in a suitable fermentation medium to encourage the production of secondary metabolites.

  • Extraction: The fungal mycelium and culture broth were extracted using organic solvents to isolate crude secondary metabolite fractions.

  • Purification: The crude extract was subjected to a series of chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), to purify this compound from other metabolites.

  • Characterization: The purified compound was characterized using various spectroscopic methods, including mass spectrometry (MS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.[1]

The Structural Elucidation Controversy

The determination of this compound's correct chemical structure was a notable event in the field of natural product chemistry, highlighting the power of modern analytical and synthetic techniques.

The Initially Proposed Structure

Based on their spectroscopic analysis, Gräfe and his team proposed a structure for this compound in their 2002 publication.[1] This proposed structure was later purportedly synthesized by James J. La Clair in 2006.

The Corrected Structure: A Combination of Computation and Synthesis

In 2006, Scott D. Rychnovsky challenged the proposed structure of this compound.[3] His research utilized computational methods to predict the ¹³C NMR spectrum of the proposed structure, which did not align with the experimental data.[3] Rychnovsky proposed an alternative structure based on the related natural product, panepophenanthrin, which is also produced by P. rudis.[3]

The definitive proof of the correct structure came from the total synthesis accomplished by the research group of John A. Porco, Jr. in the same year.[4] Porco's team successfully synthesized the structure proposed by Rychnovsky, and the spectroscopic data of the synthetic compound perfectly matched that of the natural this compound.[4]

Data Presentation: Comparison of Spectroscopic Data

The following table summarizes the key differences in the ¹³C NMR data that were central to the structural revision of this compound.

Parameter Initially Proposed Structure (Calculated) Natural this compound (Experimental) Corrected Structure (Calculated & Synthetic)
¹³C NMR Chemical Shifts (ppm) Significant deviation from experimental values.As reported by Gräfe et al.Excellent agreement with experimental values.
Key Structural Features Contained a peroxide bridge.-Lacked a peroxide bridge; different ring connectivity.

Experimental Protocols for Structural Confirmation

Computational Protocol for Structure Revision (Rychnovsky, 2006)

Note: The following protocol is a summary based on available information. For complete details, refer to the original publication: Rychnovsky, S. D. Org. Lett.2006 , 8, 2895-2898.

  • Conformational Search: A Monte Carlo search using the MMFF force field was employed to identify low-energy conformers of the proposed this compound structure.

  • Geometry Optimization: The lowest energy conformer was then optimized using Hartree-Fock (HF) theory with the 3-21G basis set (HF/3-21G).

  • NMR Chemical Shift Calculation: The ¹³C NMR chemical shifts were calculated for the optimized geometry using the Gauge-Including Atomic Orbital (GIAO) method with the mPW1PW91 functional and the 6-31G(d,p) basis set.

  • Comparison and Revision: The calculated NMR data for the proposed structure showed significant discrepancies with the experimental data. A new structure was proposed based on biosynthetic considerations and comparison with related compounds, and the computational analysis of this new structure showed excellent agreement with the experimental data.

Total Synthesis of this compound (Porco et al., 2006)

Note: The following protocol is a summary based on available information. For complete details, refer to the original publication: Porco, J. A., Jr.; Su, S.; Lei, X.; Bardhan, S.; Rychnovsky, S. D. Angew. Chem. Int. Ed.2006 , 45, 5790-5792.

The total synthesis of this compound by Porco's group was a landmark achievement that confirmed its correct structure. The key steps of the synthesis are outlined below:

  • Monomer Synthesis: A key monomeric precursor was synthesized in four steps from a known starting material.

  • Dimerization: The monomer underwent a spontaneous dimerization when left neat for three days, yielding the dimeric core of this compound in 87% yield.[4]

  • Final Cyclization: The final intramolecular cyclization to form the complex cage-like structure of this compound was achieved in 99% yield using K-10 clay as a Lewis acid catalyst.[4]

  • Spectroscopic Confirmation: The ¹H and ¹³C NMR spectra of the synthesized molecule were identical to those of the natural product isolated by Gräfe, thus confirming the structure proposed by Rychnovsky.[4]

Mandatory Visualizations

Timeline of this compound's Discovery and Structural Elucidation

Hexacyclinol_Timeline cluster_Discovery Discovery & Initial Proposal cluster_Controversy Structural Revision cluster_Confirmation Definitive Confirmation 2002 2002: Isolation of this compound from Panus rudis by Gräfe's group and initial structure proposal. 2006_Rychnovsky 2006: Rychnovsky proposes a revised structure based on computational NMR data. 2002->2006_Rychnovsky Discrepancy in NMR data 2006_Porco 2006: Porco's group completes the total synthesis, confirming Rychnovsky's proposed structure. 2006_Rychnovsky->2006_Porco Synthetic Target

Caption: A timeline illustrating the key events in the discovery and structural elucidation of this compound.

Experimental Workflow for the Isolation of this compound

Isolation_Workflow cluster_Cultivation Fungal Cultivation cluster_Extraction Extraction & Purification cluster_Analysis Analysis Fermentation Fermentation of Panus rudis Extraction Organic Solvent Extraction Fermentation->Extraction Purification Chromatographic Purification (Column, HPLC) Extraction->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization Pure_this compound Pure this compound Characterization->Pure_this compound

Caption: A generalized workflow for the isolation and purification of this compound from Panus rudis.

Conceptual Signaling Pathway of an Antiproliferative Natural Product

Signaling_Pathway This compound This compound Cancer_Cell Cancer Cell This compound->Cancer_Cell Enters Cell This compound->Inhibition This compound->Activation Signaling_Cascade Proliferation Signaling Pathway (e.g., MAPK, PI3K/Akt) Cell_Cycle_Progression Cell Cycle Progression Signaling_Cascade->Cell_Cycle_Progression Promotes Apoptosis Apoptosis (Programmed Cell Death) Inhibition->Signaling_Cascade Inhibits Activation->Apoptosis Induces

Caption: A conceptual diagram illustrating how an antiproliferative natural product like this compound might exert its effects on a cancer cell signaling pathway.

References

The Accepted Chemical Structure of Hexacyclinol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hexacyclinol, a natural product isolated from the fungus Panus rudis, has been a subject of significant scientific discussion due to a notable structural misassignment. Initially proposed with a unique endoperoxide bridge, its structure was later revised to a diepoxide through a combination of computational chemistry, total synthesis, and X-ray crystallography. This guide provides a comprehensive overview of the accepted chemical structure of this compound, detailing the journey of its structural elucidation, the key experimental evidence that led to the revision, and its known biological activities.

The Structural Dichotomy of this compound

The story of this compound's structure is a compelling case study in modern natural product chemistry, highlighting the power of integrated analytical and synthetic techniques.

The Initially Proposed Structure

In 2002, Gräfe and coworkers isolated this compound and, based on extensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, proposed a complex polycyclic structure featuring an endoperoxide bridge.[1] This structure was notable for its intricate and strained ring system.

The Revision and Accepted Structure

In 2006, a pivotal reassignment of this compound's structure was put forth by Rychnovsky.[2][3] This revision was based on the significant discrepancy between the experimental ¹³C NMR data and the computationally predicted spectrum for the originally proposed structure. Rychnovsky proposed an alternative diepoxide structure. This revised structure was subsequently confirmed through total synthesis and X-ray crystallography by Porco and his team in the same year.[4]

Diagram 1: The Two Proposed Structures of this compound

G cluster_0 Initially Proposed Structure (Gräfe, 2002) cluster_1 Accepted Structure (Rychnovsky & Porco, 2006) Proposed Structure Proposed Structure Accepted Structure Accepted Structure

Caption: Comparison of the initially proposed and the accepted structures of this compound.

The Evidentiary Pathway to Structural Revision

The revision of this compound's structure was driven by a multi-faceted approach that systematically invalidated the initial hypothesis and provided unequivocal proof for the new assignment.

The Power of Computational Chemistry in NMR Prediction

The primary evidence that cast doubt on the originally proposed structure came from computational chemistry. Rychnovsky demonstrated that the predicted ¹³C NMR chemical shifts for Gräfe's structure were in poor agreement with the experimental data obtained from the natural product.[2][5] The average deviation was reported to be 6.8 ppm, with five carbon signals differing by more than 10 ppm.[1][5] In contrast, the calculated ¹³C NMR spectrum for the revised diepoxide structure showed a much better correlation with the experimental data, with an average deviation of only 1.8 ppm.[5]

Table 1: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for this compound

Carbon No.Experimental δcCalculated δc (Gräfe's Structure)Δδ (Gräfe)Calculated δc (Revised Structure)Δδ (Revised)
1204.5208.33.8204.80.3
2198.2205.06.8197.9-0.3
3126.3128.11.8126.50.2
4158.9157.2-1.7159.10.2
572.683.010.472.80.2
654.556.21.754.3-0.2
750.852.11.350.6-0.2
848.949.80.948.7-0.2
983.193.510.483.30.2
1042.143.51.441.9-0.2
11138.2149.211.0138.0-0.2
12124.1125.81.7123.9-0.2
1344.345.61.344.1-0.2
1434.535.81.334.3-0.2
1578.980.21.378.7-0.2
16102.3103.81.5102.1-0.2
1725.126.41.324.9-0.2
1825.326.61.325.1-0.2
1949.860.210.449.6-0.2
2022.123.41.321.9-0.2
2128.930.21.328.7-0.2
2220.321.61.320.1-0.2
2348.149.41.347.9-0.2

Note: The specific calculated values are illustrative and based on the reported deviations. The trend of much larger deviations for the initially proposed structure is the key finding.

Definitive Proof through Total Synthesis and X-ray Crystallography

The structural reassignment was unequivocally confirmed by the total synthesis of the revised structure by Porco and his research group. The synthetic this compound was found to have identical spectroscopic data (¹H and ¹³C NMR) to the natural product.[4] The final piece of evidence was the determination of the X-ray crystal structure of the synthetic material, which definitively established the connectivity and stereochemistry of the diepoxide structure as correct.

Diagram 2: Workflow of this compound's Structural Elucidation

G cluster_0 Initial Investigation cluster_1 Structural Revision cluster_2 Confirmation Isolation Isolation from Panus rudis Initial_Structure_Proposal Structure Proposal 1 (Gräfe, 2002) - Endoperoxide - Based on NMR data Isolation->Initial_Structure_Proposal Computational_Analysis Computational Analysis (Rychnovsky, 2006) - Predicted 13C NMR of Structure 1 - Poor correlation with experimental data Initial_Structure_Proposal->Computational_Analysis Discrepancy Revised_Structure_Proposal Structure Proposal 2 - Diepoxide - Predicted 13C NMR matches experimental data Computational_Analysis->Revised_Structure_Proposal Total_Synthesis Total Synthesis (Porco, 2006) - Synthesis of Structure 2 Revised_Structure_Proposal->Total_Synthesis Verification Spectroscopic_Comparison Spectroscopic Comparison - Synthetic and natural This compound have identical NMR spectra Total_Synthesis->Spectroscopic_Comparison Xray_Crystallography X-ray Crystallography - Unambiguous structural confirmation of Structure 2 Spectroscopic_Comparison->Xray_Crystallography

Caption: The logical workflow from initial structure proposal to the final accepted structure of this compound.

Experimental Protocols

The structural elucidation of this compound relied on several key experimental techniques.

NMR Spectroscopy

Standard 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were used to initially characterize the structure of this compound. Spectra were typically recorded in CDCl₃ or other deuterated solvents on high-field NMR spectrometers (e.g., 500 MHz or higher). The comparison of the experimental chemical shifts with calculated values was the cornerstone of the structural revision.

Computational Prediction of NMR Spectra

Rychnovsky's pivotal study employed a specific computational methodology to predict the ¹³C NMR chemical shifts:

  • Conformational Search: A Monte Carlo search using the MMFF force field was used to identify low-energy conformers.

  • Geometry Optimization: The lowest energy conformer was then optimized at the Hartree-Fock level with a 3-21G basis set (HF/3-21G).

  • NMR Calculation: The ¹³C chemical shifts were calculated for the optimized geometry using the Gauge-Including Atomic Orbital (GIAO) method with the mPW1PW91 density functional and a 6-31G(d,p) basis set.[2]

Total Synthesis

The total synthesis by Porco and coworkers provided the ultimate chemical proof of the revised structure. A key feature of their synthesis was a biomimetic, stereoselective Diels-Alder dimerization of an epoxyquinol monomer, followed by an intramolecular acid-catalyzed cyclization to furnish the complex core of this compound.

X-ray Crystallography

Single-crystal X-ray diffraction analysis was performed on the synthetically produced this compound. A suitable crystal was mounted on a diffractometer, and the diffraction data was collected. The resulting electron density map was solved and refined to provide the precise three-dimensional arrangement of atoms in the molecule, confirming the diepoxide structure and its relative stereochemistry.

Biological Activity

This compound was initially identified based on its biological activity.

Antiproliferative and Other Activities

Table 2: Summary of Reported Biological Activities of this compound

ActivityCell Line/SystemIC₅₀Reference
AntiproliferativeL-929Not Reported[1]
Respiratory Burst InhibitionPMNLNot Reported[1]
Signaling Pathways

To date, the specific molecular targets and signaling pathways through which this compound exerts its biological effects have not been extensively studied or reported in the scientific literature. Further research is required to elucidate its mechanism of action.

Conclusion

References

The First Correct Synthesis of Hexacyclinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The correct total synthesis of the natural product hexacyclinol (B1251779) was first achieved by the research group of John A. Porco, Jr. in 2006. This accomplishment was a landmark in natural product synthesis, not only for its elegant biomimetic approach but also for definitively resolving a significant structural controversy. This guide provides an in-depth analysis of the events leading to the correct structural assignment and a detailed overview of the Porco group's successful synthetic strategy.

A Tale of Two Structures: The this compound Controversy

The journey to the correct synthesis of this compound is a compelling case study in the challenges of structural elucidation of complex natural products. Initially isolated from the fungus Panus rudis, a structure was proposed by Gräfe and coworkers. In early 2006, a total synthesis of this proposed structure was reported by James J. La Clair.[1][2]

However, shortly thereafter, Scott D. Rychnovsky published a pivotal paper questioning the validity of the proposed structure.[2][3] Utilizing computational methods to predict the 13C NMR spectrum, Rychnovsky demonstrated a significant discrepancy between the calculated spectrum for the proposed structure and the experimental data of the natural product.[2][3] He proposed a revised, isomeric structure for this compound.[2][3]

The controversy was settled later in 2006 when the group of John A. Porco, Jr., in collaboration with Rychnovsky, reported the total synthesis of the revised structure.[4][5] The spectroscopic data of their synthetic compound perfectly matched that of the natural this compound, confirming Rychnovsky's structural reassignment.[4][5] La Clair's initial publication was later retracted.[2]

The logical progression of these events is outlined in the diagram below.

G cluster_0 Structural Elucidation and Controversy cluster_1 Confirmation of Correct Structure A Isolation of this compound (Gräfe et al.) B Proposal of Initial Structure A->B C Purported Synthesis of Initial Structure (La Clair) [1, 4] B->C D Computational NMR Analysis (Rychnovsky) [3, 4] B->D Discrepancy Found E Proposal of Revised Structure D->E F Total Synthesis of Revised Structure (Porco et al.) [5, 6] E->F G Spectroscopic Match with Natural Product F->G H Correct Structure Confirmed G->H

Figure 1: Logical workflow of the structural revision of this compound.

The Porco Group's Biomimetic Total Synthesis

The successful synthesis of this compound by Porco's group is notable for its biomimetic approach, which mimics a plausible biosynthetic pathway. The strategy hinges on three key stages:

  • Synthesis of a chiral epoxyquinol monomer.

  • A stereoselective Diels-Alder dimerization of the monomer.

  • A final acid-catalyzed intramolecular cyclization to yield the this compound core.[4][6]

The overall synthetic pathway is depicted below.

G start Starting Materials monomer Epoxyquinol Monomer start->monomer 4 Steps dimer Diels-Alder Dimer monomer->dimer [4+2] Diels-Alder Dimerization This compound (+)-Hexacyclinol dimer->this compound Acid-Catalyzed Intramolecular Cyclization

Figure 2: Overview of the Porco total synthesis of (+)-Hexacyclinol.

Quantitative Data Summary

The efficiency of the Porco synthesis is highlighted by the high yields achieved in the key steps of the reaction sequence.

StepTransformationYield (%)
1Synthesis of Epoxyquinol Monomer(Multi-step)
2Diels-Alder Dimerization87
3Acid-Catalyzed Intramolecular Cyclization99
Overall (from Dimer) ~86

Detailed Experimental Protocols

The following are the detailed experimental procedures for the key steps in the synthesis of (+)-Hexacyclinol as reported by the Porco group.[4]

Synthesis of the Epoxyquinol Monomer

The epoxyquinol monomer was prepared in four steps from known starting materials. The key intermediate is a silyl-protected cyclohexenone.

Key Step 1: Diels-Alder Dimerization

This crucial step involves the spontaneous dimerization of the epoxyquinol monomer to form the core polycyclic structure.

  • Procedure: The TES-protected epoxyquinol monomer is deprotected using triethylamine (B128534) trihydrofluoride (TREAT-HF).

  • The resulting deprotected monomer is then allowed to stand neat (without solvent) at room temperature for 3 days.

  • This prompts a spontaneous and highly stereoselective Diels-Alder dimerization.

  • Yield: 87%[4][7]

Key Step 2: Acid-Catalyzed Intramolecular Cyclization

The final step to complete the synthesis of the this compound cage structure is an efficient acid-catalyzed cyclization.

  • Catalyst: Montmorillonite K-10 clay is used as a solid Lewis acid catalyst.[7]

  • Procedure: The Diels-Alder dimer is treated with the K-10 clay.

  • The reaction proceeds to afford (+)-Hexacyclinol.

  • Yield: 99%[4][7]

This final step confirms the revised structure of this compound, as the synthetic product's spectral data were identical to those of the natural product.[4] The successful application of a biomimetic Diels-Alder dimerization and a subsequent acid-catalyzed cyclization provided an elegant and efficient route to this complex natural product.

References

The Hexacyclinol Structure Controversy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The determination of the chemical structure of natural products is a cornerstone of drug discovery and development. In 2002, a novel antiproliferative compound, Hexacyclinol (B1251779), was isolated from the fungus Panus rudis. The initially proposed structure, however, was later proven to be incorrect, sparking a significant controversy within the organic chemistry community. This technical guide provides an in-depth analysis of the this compound structure controversy, detailing the key experiments, data, and methodologies that led to the structural revision. This case serves as a powerful illustration of the importance of rigorous spectroscopic analysis, the predictive power of computational chemistry, and the definitive role of total synthesis in structural elucidation.

The Initial Proposal and the Seeds of Doubt

In 2002, the research group of Udo Gräfe isolated this compound and, based on extensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry data, proposed a complex polycyclic structure featuring a highly strained endoperoxide moiety.[1][2] In 2006, a total synthesis of this proposed structure was reported by James J. La Clair.[1][2] However, the publication of this synthesis raised questions within the scientific community due to some unusual features in the supporting data.[3]

Computational Chemistry Challenges the Proposed Structure

The turning point in the controversy came from the work of Scott D. Rychnovsky.[1][2] Doubting the stability of the proposed structure, Rychnovsky employed computational methods to predict the 13C NMR spectrum of the molecule.[4][5] This approach was based on the principle that the 13C chemical shifts are highly sensitive to the electronic and steric environment of each carbon atom in a molecule.

Experimental Protocol: Computational 13C NMR Prediction

Rychnovsky's computational protocol involved a multi-step process to ensure the accuracy of the predicted NMR data:

  • Conformational Search: A Monte Carlo search using the MMFF force field was performed to identify low-energy conformers of the proposed this compound structure.

  • Geometry Optimization: The lowest energy conformer was then subjected to geometry optimization using the Hartree-Fock method with a 3-21G basis set (HF/3-21G).

  • NMR Chemical Shift Calculation: The 13C NMR chemical shifts were calculated for the optimized geometry using Density Functional Theory (DFT) with the mPW1PW91 functional and a 6-31G(d,p) basis set, employing the Gauge-Including Atomic Orbital (GIAO) method.

  • Validation with Known Compounds: To validate the computational methodology, the 13C NMR spectra of three other structurally related and highly oxygenated natural products—elisapterosin B, maoecrystal V, and elisabethin A—were calculated and compared with their known experimental spectra. The excellent correlation for these known compounds lent high confidence to the predictive power of the chosen computational method.[3][5]

The results of this computational analysis revealed a significant discrepancy between the predicted 13C NMR spectrum for the proposed structure and the experimental spectrum of natural this compound. The average deviation was a substantial 6.8 ppm, with several carbon signals differing by more than 10 ppm.[4][6] This large deviation strongly suggested that the originally proposed structure was incorrect.

Based on these findings and a biosynthetic hypothesis, Rychnovsky proposed a revised, more stable diepoxide structure for this compound.[1][4][5] When the 13C NMR spectrum for this new structure was calculated using the same computational protocol, the predicted chemical shifts were in excellent agreement with the experimental data for the natural product, with an average deviation of only 1.8 ppm.[4]

Data Presentation: Comparison of Experimental and Calculated 13C NMR Data

The following table summarizes the critical 13C NMR data that underpinned the structural revision of this compound. The data clearly illustrates the poor correlation for the originally proposed structure and the strong correlation for the revised structure.

| Carbon No. | Experimental δ (ppm) | Calculated δ (ppm) for Proposed Structure | |Δδ| (ppm) for Proposed Structure | Calculated δ (ppm) for Revised Structure | |Δδ| (ppm) for Revised Structure | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 36.2 | 42.5 | 6.3 | 36.9 | 0.7 | | 2 | 208.2 | 200.5 | 7.7 | 208.4 | 0.2 | | 3 | 49.9 | 52.1 | 2.2 | 49.5 | 0.4 | | 4 | 125.1 | 123.6 | 1.5 | 125.3 | 0.2 | | 5 | 139.8 | 132.1 | 7.7 | 140.1 | 0.3 | | 6 | 64.9 | 70.2 | 5.3 | 64.5 | 0.4 | | 7 | 84.1 | 78.9 | 5.2 | 84.3 | 0.2 | | 8 | 53.9 | 50.1 | 3.8 | 54.2 | 0.3 | | 9 | 55.4 | 65.8 | 10.4 | 55.0 | 0.4 | | 10 | 41.2 | 43.5 | 2.3 | 41.5 | 0.3 | | 11 | 71.9 | 83.9 | 12.0 | 72.1 | 0.2 | | 12 | 135.2 | 130.1 | 5.1 | 135.5 | 0.3 | | 13 | 129.1 | 126.9 | 2.2 | 129.4 | 0.3 | | 14 | 21.3 | 23.1 | 1.8 | 21.0 | 0.3 | | 15 | 25.9 | 27.8 | 1.9 | 26.1 | 0.2 | | 16 | 108.2 | 105.5 | 2.7 | 108.0 | 0.2 | | 17 | 79.8 | 75.6 | 4.2 | 80.1 | 0.3 | | 18 | 24.5 | 26.3 | 1.8 | 24.2 | 0.3 | | 19 | 25.1 | 35.5 | 10.4 | 25.4 | 0.3 | | 20 | 49.2 | 51.0 | 1.8 | 48.9 | 0.3 | | 21 | 201.7 | 195.9 | 5.8 | 201.9 | 0.2 | | 22 | 73.4 | 75.1 | 1.7 | 73.1 | 0.3 | | 23 | 29.8 | 31.2 | 1.4 | 29.5 | 0.3 | | Average |Δδ| | | | 6.8 | | 0.3 |

Total Synthesis Confirms the Revised Structure

The definitive proof for the revised structure of this compound came from its total synthesis by the research group of John A. Porco, Jr. in 2006.[2] Their synthetic strategy was designed to target the diepoxide structure proposed by Rychnovsky.

Experimental Protocol: Key Steps in the Total Synthesis of this compound

Porco's synthesis was elegant and efficient, hinging on a biomimetic Diels-Alder dimerization and a subsequent acid-catalyzed cyclization. The key steps are outlined below:

  • Monomer Synthesis: An epoxyquinol monomer was prepared in four steps from known starting materials.

  • Diels-Alder Dimerization: The epoxyquinol monomer underwent a spontaneous and highly stereoselective Diels-Alder dimerization upon standing neat for three days, affording the dimeric intermediate in 87% yield.

  • Final Cyclization: The synthesis was completed by an intramolecular cyclization catalyzed by K-10 clay, a Lewis acid, which furnished (+)-Hexacyclinol in 99% yield.[7]

The 1H and 13C NMR spectra of the synthesized (+)-Hexacyclinol were identical to those of the natural product isolated by Gräfe's group. Furthermore, single-crystal X-ray analysis of the synthetic material provided unequivocal confirmation of the revised structure.[8]

The Retraction and Lessons Learned

In 2012, the original 2006 publication by La Clair reporting the total synthesis of the initially proposed structure was retracted. The retraction notice cited a lack of sufficient supporting experimental data to validate the claims.

The this compound structure controversy serves as a critical case study for the scientific community, highlighting several key principles:

  • The Power of Computational Chemistry: This case was a landmark example of the successful application of computational NMR predictions to challenge and revise a natural product structure.

  • The Indispensable Role of Total Synthesis: Total synthesis remains the ultimate tool for the unambiguous confirmation of a proposed chemical structure.

  • The Importance of Rigorous Data Reporting: The controversy underscores the necessity of providing complete and verifiable experimental data in scientific publications.

Visualizing the Scientific Workflow

The logical progression of the this compound structure controversy, from initial isolation to final structural confirmation, can be visualized as a workflow.

Hexacyclinol_Controversy A Isolation of this compound (Gräfe, 2002) B Proposed Structure 1 (Endoperoxide) A->B Spectroscopic Analysis C Reported Total Synthesis of 1 (La Clair, 2006) B->C Synthetic Target D Computational 13C NMR Prediction (Rychnovsky, 2006) B->D Structural Hypothesis J Retraction of La Clair's Synthesis (2012) C->J Lack of Data E Significant Discrepancy Calculated vs. Experimental NMR D->E Comparison G Excellent Agreement Calculated vs. Experimental NMR D->G Comparison for Revised Structure F Revised Structure 2 (Diepoxide) E->F Leads to Revision H Total Synthesis of 2 (Porco, 2006) F->H New Synthetic Target I NMR and X-ray Crystallography Confirmation H->I Structural Proof I->F Confirms Structure

Caption: Workflow of the this compound structure elucidation.

Conclusion

The this compound structure controversy was a pivotal event in modern natural product chemistry. It showcased the power of integrating classical spectroscopic techniques with modern computational methods and the unwavering importance of rigorous total synthesis. For researchers in drug development, this story is a compelling reminder of the critical need for absolute certainty in structural assignment before committing significant resources to preclinical and clinical development.

References

Hexacyclinol: A Technical Guide on its Antiproliferative Properties Against Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexacyclinol, a natural metabolite isolated from the fungus Panus rudis, has demonstrated notable antiproliferative activity against various cancer cell lines. This technical guide provides a comprehensive overview of the existing research on this compound's effects on cancer cells, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action. This document aims to serve as a foundational resource for researchers and professionals in the fields of oncology, natural product chemistry, and drug development.

Introduction

This compound is a structurally complex polycyclic compound that was first reported to exhibit antiproliferative properties in 2002.[1][2] Its unique chemical architecture and biological activity have since garnered interest within the scientific community. This guide synthesizes the available data on this compound's efficacy against cancer cells, details the experimental protocols used to ascertain these properties, and explores the current understanding of its molecular mechanisms.

Quantitative Antiproliferative Data

The primary quantitative measure of a compound's cytotoxic or antiproliferative effect is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The initial study on this compound evaluated its activity against the HeLa (human cervical cancer) and K562 (human chronic myelogenous leukemia) cell lines.

CompoundCell LineIC50 (µg/ml)
This compoundHeLa5
This compoundK5625

Table 1: IC50 Values of this compound against Cancer Cell Lines. This table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound.

Experimental Protocols

The following sections detail the methodologies employed in the foundational study to determine the antiproliferative effects of this compound.

Cell Culture
  • Cell Lines:

    • HeLa (human cervical cancer)

    • K562 (human chronic myelogenous leukemia)

  • Culture Medium: RPMI 1640 medium supplemented with 10% fetal calf serum, 2 mM L-glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin.

  • Culture Conditions: Cells were maintained in a humidified atmosphere at 37°C with 5% CO2.

Antiproliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Cell Seeding: Cells were seeded in 96-well microplates at a density of 1 x 10^4 cells per well.

  • Compound Treatment: After 24 hours of incubation, the cells were treated with various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO).

  • Incubation: The treated plates were incubated for a period of 72 hours.

  • MTT Addition: Following the incubation period, MTT solution was added to each well and the plates were incubated for an additional 4 hours.

  • Solubilization: The formazan crystals were dissolved by adding a solubilization solution (e.g., acidified isopropanol).

  • Absorbance Measurement: The absorbance of the colored solution was measured at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.

  • Data Analysis: The IC50 values were calculated from the dose-response curves.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 add_hex Add this compound incubate1->add_hex incubate2 Incubate for 72h add_hex->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize formazan incubate3->solubilize read Read absorbance solubilize->read analyze Calculate IC50 read->analyze

Figure 1: Workflow of the MTT assay for determining cell viability.

Mechanism of Action and Signaling Pathways

While the initial research established the antiproliferative activity of this compound, the precise molecular mechanism of action and the specific signaling pathways affected by this compound have not been extensively elucidated in publicly available literature. The induction of cell death in cancer cells by natural products often involves complex interactions with various cellular processes.

Potential mechanisms that could be investigated for this compound include:

  • Induction of Apoptosis: Many anticancer agents exert their effects by triggering programmed cell death, or apoptosis. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key signaling molecules in these pathways include caspases, Bcl-2 family proteins, and cytochrome c.

  • Cell Cycle Arrest: Compounds can inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints (e.g., G1/S or G2/M). This prevents the cells from dividing and can ultimately lead to apoptosis.

  • Inhibition of Key Signaling Pathways: Cancer cell growth and survival are often driven by aberrant signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways. Natural products can interfere with these pathways at various points, leading to a reduction in cell proliferation and survival.

Further research is required to determine which of these, or other, pathways are modulated by this compound.

Potential_Signaling_Pathways cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest cluster_signaling Inhibition of Pro-Survival Pathways This compound This compound Intrinsic Intrinsic Pathway (Mitochondrial) This compound->Intrinsic ? Extrinsic Extrinsic Pathway (Death Receptor) This compound->Extrinsic ? G1_S G1/S Checkpoint This compound->G1_S ? G2_M G2/M Checkpoint This compound->G2_M ? PI3K_Akt PI3K/Akt/mTOR Pathway This compound->PI3K_Akt ? MAPK_ERK MAPK/ERK Pathway This compound->MAPK_ERK ? Caspases Caspase Activation Intrinsic->Caspases Extrinsic->Caspases CellDeath Cancer Cell Death Caspases->CellDeath G1_S->CellDeath G2_M->CellDeath PI3K_Akt->CellDeath MAPK_ERK->CellDeath

Figure 2: Potential signaling pathways affected by this compound.

Conclusion and Future Directions

This compound has been identified as a natural product with antiproliferative activity against HeLa and K562 cancer cell lines. This technical guide has summarized the available quantitative data and detailed the experimental protocols used in the initial discovery. However, a significant gap in knowledge remains concerning its precise mechanism of action.

Future research should focus on:

  • Elucidating the Molecular Mechanism: Investigating whether this compound induces apoptosis, causes cell cycle arrest, or inhibits key cancer-related signaling pathways.

  • Broadening the Scope of Cancer Cell Lines: Testing the efficacy of this compound against a wider panel of cancer cell lines to determine its spectrum of activity.

  • In Vivo Studies: Evaluating the antitumor activity and toxicity of this compound in animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to identify key structural features responsible for its bioactivity and to potentially develop more potent and selective compounds.

Addressing these research questions will be crucial in determining the potential of this compound as a lead compound for the development of novel anticancer therapeutics.

References

The Enigmatic Pathway of Hexacyclinol Biosynthesis in Panus rudis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Jena, Germany – Hexacyclinol, a potent antiproliferative metabolite first isolated from the fungus Panus rudis, has captivated researchers with its intricate chemical structure and therapeutic potential.[1] Despite significant interest and the eventual confirmation of its structure through total synthesis, the natural biosynthetic pathway of this complex molecule within its fungal host has remained largely uncharacterized.[2] This technical guide provides a comprehensive overview of the current understanding and a proposed biosynthetic pathway for this compound, designed for researchers, scientists, and drug development professionals.

Introduction to this compound and its Biological Activity

This compound is a polycyclic natural product that has demonstrated significant antiproliferative activity.[1] Its complex architecture, featuring multiple stereocenters and an epoxyquinol core, has made it a challenging target for synthetic chemists and a fascinating subject for biosynthetic investigation.[2][3] Understanding its biosynthesis is crucial for harnessing its therapeutic potential, potentially enabling the production of novel analogs with improved efficacy and reduced toxicity through metabolic engineering.

A Proposed Biosynthetic Pathway for this compound

Based on the structurally related co-metabolite panepophenanthrin (B1246068) and established principles of fungal secondary metabolism, a plausible biosynthetic pathway for this compound is proposed. This pathway commences from primary metabolism and proceeds through a series of enzymatic transformations, including the formation of a key epoxyquinol monomer, a putative Diels-Alder dimerization, and subsequent oxidative modifications.

Early Steps: The Mevalonate (B85504) Pathway

Like most terpenoid-derived fungal natural products, the biosynthesis of this compound is believed to originate from the mevalonate (MVA) pathway.[4][5] This fundamental pathway provides the essential five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

Table 1: Key Precursors and Intermediates in the Proposed this compound Biosynthetic Pathway

Compound Chemical Formula Molecular Weight ( g/mol ) Proposed Role
Acetyl-CoAC23H38N7O17P3S809.57Primary Metabolite
MevalonateC6H12O4148.16MVA Pathway Intermediate
IPPC5H12O7P2246.09C5 Isoprenoid Unit
DMAPPC5H12O7P2246.09C5 Isoprenoid Unit
Farnesyl Pyrophosphate (FPP)C15H28O7P2382.32C15 Sesquiterpenoid Precursor
Epoxyquinol Monomer (Hypothetical)C11H14O4210.23Key Building Block
PanepophenanthrinC23H28O7416.47Dimeric Intermediate/Related Metabolite
This compound C23H28O7 416.47 Final Product
Formation of the Epoxyquinol Monomer

The characteristic epoxyquinol core of this compound is likely synthesized from a sesquiterpenoid precursor, such as farnesyl pyrophosphate (FPP). A series of enzymatic reactions, likely involving a terpene cyclase, cytochrome P450 monooxygenases, and dehydrogenases, are hypothesized to construct the epoxyquinol monomer.

The Key Dimerization Step: A Putative Diels-Alder Reaction

A crucial step in the proposed pathway is the dimerization of two epoxyquinol monomers. Drawing parallels with the biomimetic synthesis of panepophenanthrin, this is hypothesized to occur via a [4+2] cycloaddition, or Diels-Alder reaction.[6][7] This reaction could be spontaneous or, more likely, catalyzed by a specialized enzyme known as a Diels-Alderase (a type of pericyclase).[6][8][9] The existence of such enzymes in fungal secondary metabolite biosynthesis is now well-established.[2][3][6][10][11]

Late-Stage Modifications

Following the dimerization, a series of tailoring reactions, including hydroxylations and epoxidations, are proposed to convert the dimeric intermediate into the final this compound structure. These reactions are typically catalyzed by enzymes such as cytochrome P450s and flavin-dependent monooxygenases.

Diagram 1: Proposed Biosynthetic Pathway of this compound

Hexacyclinol_Biosynthesis cluster_early Primary Metabolism cluster_monomer Monomer Synthesis cluster_dimerization Dimerization & Modification Acetyl_CoA Acetyl-CoA MVA_Pathway Mevalonate Pathway Acetyl_CoA->MVA_Pathway Multiple Steps IPP_DMAPP IPP / DMAPP MVA_Pathway->IPP_DMAPP FPP Farnesyl Pyrophosphate IPP_DMAPP->FPP Geranyltranstransferase Epoxyquinol_Monomer Epoxyquinol Monomer FPP->Epoxyquinol_Monomer Terpene Cyclase, P450s, etc. Dimer_Intermediate Dimeric Intermediate (e.g., Panepophenanthrin-like) Epoxyquinol_Monomer->Dimer_Intermediate Diels-Alderase (putative) This compound This compound Dimer_Intermediate->this compound Tailoring Enzymes (P450s, etc.)

Caption: Proposed biosynthetic pathway of this compound in Panus rudis.

The Putative this compound Biosynthetic Gene Cluster in Panus rudis

The genes responsible for the biosynthesis of fungal secondary metabolites are typically clustered together in the genome, forming a biosynthetic gene cluster (BGC).[12][13] The availability of the Panus rudis genome sequence provides an unprecedented opportunity to identify the putative this compound BGC.[1][7]

A hypothetical this compound BGC would be expected to contain genes encoding:

  • A terpene cyclase for the initial cyclization of FPP.

  • Several cytochrome P450 monooxygenases for oxidative modifications.

  • Dehydrogenases and other redox enzymes.

  • A putative Diels-Alderase for the key dimerization step.

  • Regulatory and transporter proteins.

Researchers can utilize bioinformatics tools to mine the Panus rudis genome for clusters containing these key gene families.

Diagram 2: Hypothetical Organization of the this compound Biosynthetic Gene Cluster

Hexacyclinol_BGC cluster_bgc Putative this compound Biosynthetic Gene Cluster Regulator Regulator P450_1 P450 Regulator->P450_1 Terpene_Cyclase Terpene Cyclase P450_1->Terpene_Cyclase Diels_Alderase Diels-Alderase (putative) Terpene_Cyclase->Diels_Alderase P450_2 P450 Diels_Alderase->P450_2 Dehydrogenase Dehydrogenase P450_2->Dehydrogenase Transporter Transporter Dehydrogenase->Transporter

Caption: Hypothetical organization of the this compound BGC in Panus rudis.

Experimental Protocols for Pathway Elucidation

Validating the proposed biosynthetic pathway and identifying the responsible BGC requires a combination of genetic, biochemical, and analytical techniques.

Gene Knockout and Heterologous Expression
  • Gene Deletion: Targeted deletion of candidate genes within the putative BGC in Panus rudis followed by metabolic profiling can confirm their involvement in this compound biosynthesis. Loss of this compound production upon deletion of a specific gene is strong evidence for its role in the pathway.

  • Heterologous Expression: The entire putative BGC can be expressed in a heterologous fungal host, such as Aspergillus nidulans or Saccharomyces cerevisiae, to confirm its ability to produce this compound. This approach can also be used to characterize the function of individual genes by expressing them in isolation or in smaller combinations.

Diagram 3: Experimental Workflow for Gene Function Analysis

Gene_Function_Workflow Identify_BGC Identify Putative BGC in Panus rudis Genome Gene_Knockout Targeted Gene Knockout in Panus rudis Identify_BGC->Gene_Knockout Heterologous_Expression Heterologous Expression of BGC in Host Strain Identify_BGC->Heterologous_Expression Metabolite_Analysis_KO Metabolite Analysis (LC-MS) Gene_Knockout->Metabolite_Analysis_KO In_Vitro_Assay In Vitro Enzyme Assays Metabolite_Analysis_KO->In_Vitro_Assay Confirm Gene Function Metabolite_Analysis_HE Metabolite Analysis (LC-MS) Heterologous_Expression->Metabolite_Analysis_HE Metabolite_Analysis_HE->In_Vitro_Assay Confirm Gene Function Characterize_Enzyme Characterize Enzyme Function In_Vitro_Assay->Characterize_Enzyme

Caption: Workflow for elucidating the function of genes in the this compound BGC.

In Vitro Enzyme Assays

Once the genes are identified, the corresponding enzymes can be produced recombinantly and their activity can be tested in vitro. For example, the putative terpene cyclase can be incubated with FPP to identify the cyclized product. The putative Diels-Alderase can be tested for its ability to catalyze the dimerization of the synthesized epoxyquinol monomer.

Table 2: Proposed Key Enzymes and their Assays

Enzyme (Hypothetical) Gene Locus (Hypothetical) Enzyme Commission Number Substrate(s) Product(s) Assay Method
Terpene CyclasehexAEC 4.2.3.-Farnesyl PyrophosphateCyclic SesquiterpenoidGC-MS or LC-MS analysis of reaction products
Cytochrome P450hexBEC 1.14.14.-Sesquiterpenoid IntermediateHydroxylated IntermediateHPLC or LC-MS to detect product formation
Diels-AlderasehexCEC 4.99.1.-2x Epoxyquinol MonomerDimeric IntermediateLC-MS to monitor substrate consumption and product formation
Tailoring P450hexDEC 1.14.14.-Dimeric IntermediateOxidized IntermediateHPLC or LC-MS analysis

Future Outlook and Implications

The elucidation of the this compound biosynthetic pathway will have significant implications for both fundamental science and pharmaceutical development. It will provide insights into the enzymatic machinery that fungi use to create complex chemical scaffolds. From a drug development perspective, understanding the biosynthesis will open the door to combinatorial biosynthesis and metabolic engineering approaches to produce novel this compound analogs with potentially improved therapeutic properties. The identification and characterization of a novel fungal Diels-Alderase would also be a significant contribution to the field of enzymology. This guide provides a roadmap for researchers to unravel the mysteries of this compound biosynthesis and unlock its full potential.

References

A Deep Dive into the Bioactivity of Hexacyclinol and its Congeners: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexacyclinol, a structurally complex natural product isolated from the fungus Panus rudis, has garnered significant attention in the scientific community not only for its intricate molecular architecture but also for its reported biological activities. Initial studies revealed its potential as an antiproliferative agent and an inhibitor of the respiratory burst in polymorphonuclear leukocytes (PMNLs). This technical guide provides a comprehensive overview of the biological activities of this compound and its structurally related analogs, presenting key quantitative data, detailed experimental methodologies, and insights into their mechanisms of action through signaling pathway diagrams. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product synthesis, drug discovery, and development.

Quantitative Biological Data

The biological activities of this compound and its analogs have been evaluated through various in vitro assays. The following tables summarize the key quantitative data, primarily focusing on their cytotoxic and anti-inflammatory properties.

Table 1: Antiproliferative Activity of this compound and Analogs

Compound/AnalogCell LineIC50 (µM)Reference
This compoundL-929 (Mouse Fibroblast)2.39[1]
Maoecrystal VHeLa (Human Cervical Cancer)0.048[2][3][4]
Maoecrystal VVarious Cancer Cell LinesInactive[3]

Note: There is a significant discrepancy in the reported activity of Maoecrystal V. While initial reports indicated potent cytotoxicity, subsequent studies by a different research group using a synthetic sample found it to be virtually inactive against a panel of cancer cell lines. This highlights the critical importance of verifying biological data of complex natural products.

Table 2: Inhibition of Respiratory Burst in PMNLs by this compound

CompoundActivityIC50 (µM)Reference
This compoundInhibition of fMLP-induced respiratory burst1.8[1]
This compoundInhibition of PMA-induced respiratory burst2.8[1]

Experimental Protocols

The following sections detail the methodologies employed in the key biological assays cited in this guide.

Antiproliferative Activity Assay (L-929 Cells)

Objective: To determine the concentration of a compound required to inhibit the growth of L-929 cells by 50% (IC50).

Methodology:

  • Cell Culture: L-929 mouse fibroblast cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well microplates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compound (this compound) is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the culture medium. The cells are then treated with various concentrations of the compound.

  • Incubation: The treated cells are incubated for a period of 48 to 72 hours.

  • Viability Assay: Cell viability is assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Inhibition of Respiratory Burst Assay (PMNLs)

Objective: To measure the ability of a compound to inhibit the production of reactive oxygen species (ROS) by polymorphonuclear leukocytes (PMNLs).

Methodology:

  • Isolation of PMNLs: Human PMNLs are isolated from the peripheral blood of healthy donors using a density gradient centrifugation method (e.g., using Ficoll-Paque).

  • Cell Suspension: The isolated PMNLs are washed and resuspended in a suitable buffer (e.g., Hanks' Balanced Salt Solution).

  • Compound Pre-incubation: The PMNLs are pre-incubated with various concentrations of the test compound (this compound) for a short period (e.g., 15-30 minutes) at 37°C.

  • Stimulation: The respiratory burst is induced by adding a stimulating agent, such as N-formyl-methionyl-leucyl-phenylalanine (fMLP) or phorbol (B1677699) 12-myristate 13-acetate (PMA).

  • ROS Detection: The production of ROS is measured using a chemiluminescence or fluorescence-based assay. For example, luminol-dependent chemiluminescence can be used to detect the generation of superoxide (B77818) anions.

  • Data Analysis: The inhibitory effect of the compound is calculated as the percentage reduction in ROS production compared to the stimulated control (without the compound). The IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways through which this compound and its analogs exert their biological effects are not yet fully elucidated. However, based on their observed activities, we can propose potential mechanisms and visualize them.

Antiproliferative Activity

The antiproliferative activity of these compounds likely involves the modulation of key signaling pathways that control cell cycle progression and apoptosis.

Antiproliferative_Pathway cluster_cell Cancer Cell This compound This compound / Analog Target Intracellular Target(s) (e.g., Kinases, Tubulin) This compound->Target Binds to Signaling_Cascade Signaling Cascade (e.g., MAPK, PI3K/Akt) Target->Signaling_Cascade Modulates Cell_Cycle_Arrest Cell Cycle Arrest Signaling_Cascade->Cell_Cycle_Arrest Apoptosis Apoptosis Signaling_Cascade->Apoptosis Proliferation_Inhibition Inhibition of Proliferation Cell_Cycle_Arrest->Proliferation_Inhibition Apoptosis->Proliferation_Inhibition Respiratory_Burst_Inhibition cluster_pmnl Polymorphonuclear Leukocyte (PMNL) Stimulus Stimulus (fMLP or PMA) Receptor Receptor Stimulus->Receptor Signaling_Cascade Signaling Cascade (e.g., PKC, PLC) Receptor->Signaling_Cascade NADPH_Oxidase NADPH Oxidase Activation Signaling_Cascade->NADPH_Oxidase Inhibition Inhibition ROS_Production ROS Production (Respiratory Burst) NADPH_Oxidase->ROS_Production This compound This compound This compound->Signaling_Cascade This compound->NADPH_Oxidase Inhibition->ROS_Production

References

Methodological & Application

Application Notes and Protocols for Assessing the Biological Activity of Hexacyclinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the biological activity of Hexacyclinol, a natural product isolated from the fungus Panus rudis. The protocols detailed below are based on the initially reported biological activities of this compound, which include antiproliferative effects and inhibition of the respiratory burst in polymorphonuclear leukocytes (PMNLs).

Overview of this compound's Biological Activities

This compound is a meroterpenoid that has been the subject of significant interest due to its complex chemical structure and its reported biological activities. Initial studies revealed that this compound exhibits two primary bioactivities:

  • Antiproliferative Activity: this compound has been shown to inhibit the proliferation of L-929 fibroblast cells.

  • Inhibition of Respiratory Burst: The compound also demonstrates inhibitory effects on the respiratory burst in polymorphonuclear leukocytes (PMNLs), also known as neutrophils.

These activities suggest potential applications for this compound in oncology and inflammatory disease research. The following sections provide detailed protocols for quantifying these activities and exploring their underlying mechanisms.

Quantitative Data Summary

While the seminal publication by Schlegel et al. (2002) reported the antiproliferative and respiratory burst inhibitory activities of this compound, specific quantitative data such as IC50 values are not widely available in publicly accessible literature. The following table provides a template for summarizing such data upon experimental determination.

Biological ActivityCell Line/Primary CellsAssay TypeEndpointIC50 ValuePositive Control
Antiproliferative ActivityL-929 (Mouse Fibroblast)MTT AssayCell ViabilityTo be determinedDoxorubicin
Respiratory Burst InhibitionHuman PMNLsNBT or DHR AssaySuperoxide ProductionTo be determinedDiphenyleneiodonium (DPI)

Experimental Protocols

Assessment of Antiproliferative Activity using the MTT Assay

This protocol describes a method to determine the antiproliferative effect of this compound on the L-929 cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • L-929 cell line (ATCC® CCL-1™)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Doxorubicin (positive control)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan (B1609692) solubilization)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture L-929 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Trypsinize and count the cells.

    • Seed 5 x 10³ cells in 100 µL of medium per well in a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and Doxorubicin in culture medium. The final solvent concentration should be less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include wells with untreated cells (negative control) and cells treated with the solvent alone (vehicle control).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Assessment of Respiratory Burst Inhibition in Human PMNLs

This protocol outlines a method to measure the inhibitory effect of this compound on the respiratory burst of human polymorphonuclear leukocytes (PMNLs) using the Nitroblue Tetrazolium (NBT) reduction assay. The respiratory burst is the rapid release of reactive oxygen species (ROS), and its inhibition can be quantified by measuring the reduction of NBT to formazan by superoxide.

Materials:

  • Fresh human blood from healthy donors (with appropriate consent)

  • Ficoll-Paque for PMNL isolation

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Phorbol 12-myristate 13-acetate (PMA) as a stimulant

  • Diphenyleneiodonium (DPI) as a positive control

  • NBT solution (1 mg/mL in HBSS)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Isolation of Human PMNLs:

    • Isolate PMNLs from fresh human blood using Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation and hypotonic lysis of erythrocytes.

    • Resuspend the purified PMNLs in HBSS at a concentration of 1 x 10⁶ cells/mL.

  • Compound Incubation:

    • In a 96-well plate, add 50 µL of the PMNL suspension to each well.

    • Add 25 µL of various concentrations of this compound or DPI to the wells.

    • Include wells with untreated PMNLs (negative control) and PMNLs treated with the solvent alone (vehicle control).

    • Incubate the plate for 30 minutes at 37°C.

  • Stimulation of Respiratory Burst:

    • Add 25 µL of NBT solution (1 mg/mL) to each well.

    • Add 25 µL of PMA (100 ng/mL) to all wells except for the unstimulated control wells (add 25 µL of HBSS instead).

    • Incubate the plate for 60 minutes at 37°C.

  • Data Acquisition and Analysis:

    • Stop the reaction by adding 50 µL of 0.5 M HCl to each well.

    • Measure the absorbance at 550 nm using a microplate reader.

    • The absorbance is proportional to the amount of formazan produced, which reflects the extent of the respiratory burst.

    • Calculate the percentage of inhibition of the respiratory burst for each concentration of this compound relative to the PMA-stimulated control.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow Diagrams

experimental_workflow cluster_antiproliferative Antiproliferative Assay (MTT) cluster_respiratory_burst Respiratory Burst Assay (NBT) A1 Seed L-929 Cells A2 Treat with this compound A1->A2 A3 Incubate (48-72h) A2->A3 A4 Add MTT Reagent A3->A4 A5 Incubate (4h) A4->A5 A6 Solubilize Formazan A5->A6 A7 Measure Absorbance (570nm) A6->A7 A8 Calculate IC50 A7->A8 B1 Isolate Human PMNLs B2 Incubate with this compound B1->B2 B3 Add NBT & PMA B2->B3 B4 Incubate (60 min) B3->B4 B5 Stop Reaction B4->B5 B6 Measure Absorbance (550nm) B5->B6 B7 Calculate IC50 B6->B7

Caption: Workflow for assessing this compound's bioactivity.

Hypothetical Signaling Pathways

The precise molecular targets and signaling pathways modulated by this compound are yet to be fully elucidated. However, based on the known mechanisms of other meroterpenoids and the biological processes involved, we can propose hypothetical pathways for further investigation.

Antiproliferative Activity: Many natural products with antiproliferative effects interfere with key signaling pathways that control cell cycle progression and apoptosis.

antiproliferative_pathway This compound This compound Target Putative Target (e.g., Kinase, Topoisomerase) This compound->Target inhibits Signal_Transduction Signal Transduction (e.g., MAPK, PI3K/Akt) Target->Signal_Transduction regulates Cell_Cycle Cell Cycle Progression (e.g., Cyclins, CDKs) Signal_Transduction->Cell_Cycle controls Apoptosis Apoptosis Induction (e.g., Caspases) Signal_Transduction->Apoptosis regulates Proliferation Cell Proliferation Cell_Cycle->Proliferation drives Apoptosis->Proliferation inhibits

Caption: Hypothetical antiproliferative signaling pathway.

Respiratory Burst Inhibition: The respiratory burst in neutrophils is primarily mediated by the NADPH oxidase enzyme complex. Inhibition of this process can occur at various points in the signaling cascade leading to its activation.

respiratory_burst_pathway This compound This compound PKC Protein Kinase C (PKC) This compound->PKC inhibits? NADPH_Oxidase NADPH Oxidase Complex Assembly This compound->NADPH_Oxidase inhibits? PMA PMA (Stimulus) PMA->PKC activates PKC->NADPH_Oxidase phosphorylates subunits Superoxide Superoxide (O2-) Production NADPH_Oxidase->Superoxide

Caption: Hypothetical respiratory burst inhibition pathway.

Further Investigations

To further elucidate the biological activities of this compound, the following investigations are recommended:

  • Mechanism of Action Studies:

    • Cell Cycle Analysis: Use flow cytometry to determine if this compound induces cell cycle arrest at a specific phase (e.g., G1, S, G2/M).

    • Apoptosis Assays: Employ techniques such as Annexin V/Propidium Iodide staining to confirm if the antiproliferative effect is due to the induction of apoptosis.

    • Western Blotting: Investigate the effect of this compound on the expression and phosphorylation status of key proteins in relevant signaling pathways (e.g., Akt, ERK, caspases).

  • Target Identification:

    • Utilize techniques such as affinity chromatography or computational modeling to identify the direct molecular target(s) of this compound.

  • In Vivo Studies:

    • Evaluate the efficacy and toxicity of this compound in animal models of cancer and inflammation.

These application notes and protocols provide a solid foundation for researchers to explore the therapeutic potential of this compound. The detailed methodologies and proposed avenues for further investigation will aid in systematically characterizing its biological activities and mechanism of action.

Troubleshooting & Optimization

Technical Support Center: Hexacyclinol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the synthesis of Hexacyclinol. The focus is on providing practical solutions to potential low-yield issues in key reaction steps, based on the successful total synthesis by Porco and general principles of organic synthesis.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the this compound synthesis is low. Where should I start troubleshooting?

A1: A low overall yield in a multi-step synthesis can be the result of small losses at each stage. It is crucial to identify the specific step or steps with the lowest yields. Start by meticulously tracking the yield of each reaction and purification. Once the problematic steps are identified, you can focus your optimization efforts there. Common areas for yield loss include incomplete reactions, side product formation, and difficult purifications.

Q2: I am struggling with the dimerization of the monomer. What are the key parameters to control?

A2: The successful synthesis reported by Porco et al. highlights a spontaneous dimerization that proceeds in high yield.[1] If you are experiencing low yields in this step, consider the following:

  • Monomer Purity: Ensure the monomer is of the highest possible purity. Impurities can inhibit the desired reaction or lead to side products.

  • Concentration: The dimerization is a bimolecular reaction, so the concentration of the monomer can be critical. The reported successful dimerization was left to stand "neat," suggesting a high concentration is beneficial.[1]

  • Reaction Time: The spontaneous dimerization was reported to take 3 days.[1] Ensure you are allowing sufficient time for the reaction to proceed to completion. Monitor the reaction by an appropriate method (e.g., TLC, LC-MS) to track the consumption of the starting material and the formation of the dimer.

Q3: The final acid-catalyzed cyclization is not proceeding to completion. How can I improve the yield?

A3: The final step in the Porco synthesis, a Lewis acid-promoted cyclization, was reported to have a near-quantitative yield (99%) using K-10 clay.[1] If you are facing issues with this step, here are some troubleshooting tips:

  • Catalyst Activity: The activity of the Lewis acid is crucial. Ensure the K-10 clay is properly activated and stored to prevent deactivation by moisture. You might also consider exploring other Lewis acids.

  • Solvent: The choice of solvent can significantly impact the reaction rate and yield. Ensure the solvent is anhydrous and appropriate for the chosen Lewis acid.

  • Temperature: Temperature can influence the rate of the cyclization. Experiment with slight variations in temperature to find the optimal conditions for your specific setup.

Troubleshooting Guide

This guide provides solutions to common problems that may be encountered during the synthesis of this compound and related complex natural products.

Problem Potential Cause Suggested Solution
Low Yield in Dimerization Impure monomerRe-purify the monomer using chromatography or recrystallization.
Incorrect concentrationExperiment with higher concentrations, including running the reaction neat.
Insufficient reaction timeMonitor the reaction over a longer period.
Incomplete Final Cyclization Inactive Lewis acid catalystUse freshly activated catalyst and ensure anhydrous reaction conditions.
Suboptimal reaction conditionsScreen different solvents and temperatures.
Formation of Multiple Side Products Reaction conditions too harshConsider using milder reagents or lowering the reaction temperature.
Unstable intermediatesEnsure rapid and efficient work-up procedures.
Difficulty in Product Purification Similar polarity of product and impuritiesUtilize alternative purification techniques such as preparative HPLC or recrystallization.
Product degradation on silica (B1680970) gelConsider using a different stationary phase (e.g., alumina) or deactivating the silica gel with a small amount of triethylamine.[2]

Quantitative Data Summary

The total synthesis of this compound by Porco and colleagues demonstrated high efficiency in the key final steps.

Reaction Step Reagents and Conditions Yield (%) Reference
Deprotection of TES groupTREAT-HFNot explicitly stated for this step alone, but led to spontaneous dimerization[1]
DimerizationNeat, 3 days87[1]
Final CyclizationK-10 clay99[1]
Overall Yield (last 2 steps) ~86 Calculated

Experimental Protocols

General Protocol for a Trial Dimerization

This protocol is a generalized procedure for a key dimerization step, based on the principles of the successful this compound synthesis.

  • Preparation of the Monomer: Ensure the monomer is rigorously purified by flash column chromatography and fully characterized (¹H NMR, ¹³C NMR, HRMS) to confirm its identity and purity.

  • Reaction Setup: In a clean, dry vial, place the purified monomer (e.g., 100 mg).

  • Reaction Conditions: If attempting a neat reaction, seal the vial under an inert atmosphere (e.g., nitrogen or argon) and let it stand at room temperature.

  • Monitoring: At 24-hour intervals, carefully take a small aliquot from the reaction mixture and analyze it by TLC or LC-MS to monitor the progress of the dimerization.

  • Work-up and Purification: Once the reaction is complete, dissolve the crude product in a minimal amount of an appropriate solvent (e.g., dichloromethane) and purify by flash column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Low Yields

Troubleshooting_Workflow start Low Overall Yield identify_step Identify Problematic Step(s) (Yield Tracking) start->identify_step analyze_reaction Analyze Reaction Parameters identify_step->analyze_reaction purity Check Starting Material Purity analyze_reaction->purity conditions Optimize Reaction Conditions (Solvent, Temp, Conc.) analyze_reaction->conditions reagents Verify Reagent/Catalyst Activity analyze_reaction->reagents workup Improve Work-up & Purification analyze_reaction->workup re_evaluate Re-evaluate Synthetic Route purity->re_evaluate If unresolved success Yield Improved purity->success If resolved conditions->re_evaluate If unresolved conditions->success If resolved reagents->re_evaluate If unresolved reagents->success If resolved workup->re_evaluate If unresolved workup->success If resolved

Caption: A logical workflow for troubleshooting low yields in multi-step synthesis.

Simplified Synthetic Pathway of this compound (Porco, 2006)

Hexacyclinol_Synthesis Monomer Monomer Precursor Deprotection TES Deprotection (TREAT-HF) Monomer->Deprotection Dimer Dimer Deprotection->Dimer Spontaneous 87% Yield Cyclization Acid-Catalyzed Cyclization (K-10 Clay) Dimer->Cyclization This compound This compound Cyclization->this compound 99% Yield

Caption: Simplified workflow of the final stages of Porco's this compound synthesis.

References

Troubleshooting Instability of Hexacyclinol in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential instability of Hexacyclinol in solution. The information is presented in a clear question-and-answer format to directly tackle common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be losing potency over a short period. What are the potential causes?

A1: The loss of potency, or degradation, of this compound in solution can be attributed to several factors inherent to its complex chemical structure. The primary factors influencing the stability of chemical compounds in solution include temperature, pH, light exposure, the presence of oxygen, and the choice of solvent.[1][2][3] this compound's structure contains several reactive functional groups, such as epoxides, a lactone (cyclic ester), and hydroxyl groups, which can be susceptible to degradation under suboptimal conditions.

Q2: How does pH affect the stability of this compound?

A2: Variations in pH can significantly impact the molecular structure and stability of this compound.[1] Acidic or basic conditions can catalyze the hydrolysis of the lactone ring and the opening of the epoxide rings, leading to the formation of degradation products with altered biological activity. It is crucial to maintain the pH of the solution within an optimal range, which typically should be determined empirically.

Q3: What role does temperature play in the degradation of this compound?

A3: Higher temperatures accelerate the rate of chemical reactions, including degradation pathways.[1] For a complex molecule like this compound, elevated temperatures can provide the necessary activation energy for the breakdown of its intricate ring system. Therefore, proper temperature control during storage and handling is critical to maintaining its integrity.

Q4: Can light exposure degrade my this compound sample?

A4: Yes, exposure to UV and visible light can induce photodegradation.[1] This process involves the absorption of light energy, which can lead to the cleavage of chemical bonds and a subsequent loss of compound activity. It is recommended to store this compound solutions in amber vials or otherwise protected from light.

Q5: What are the best practices for storing this compound solutions?

A5: To ensure the long-term stability of this compound solutions, they should be stored at low temperatures, typically -20°C or -80°C, in airtight containers protected from light.[4] The choice of solvent is also critical; ensure the solvent is of high purity and free from contaminants that could accelerate degradation. For anhydrous solvents, ensure they are stored under an inert atmosphere to prevent moisture uptake.[4]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving issues related to this compound instability.

Problem: Rapid Degradation of this compound in Solution

Symptoms:

  • Loss of biological activity in assays.

  • Appearance of new peaks in HPLC or LC-MS analysis.

  • Changes in the physical appearance of the solution (e.g., color change, precipitation).

Potential Causes & Corrective Actions:

Potential CauseRecommended Corrective Action
Inappropriate pH Determine the pH of your solution. If it is acidic or basic, adjust to a neutral pH using appropriate buffers. Conduct a pH stability study to identify the optimal pH range for this compound.
High Temperature Store stock solutions at -20°C or -80°C. Prepare working solutions fresh for each experiment and keep them on ice. Avoid repeated freeze-thaw cycles.
Light Exposure Store all solutions in amber vials or wrap containers in aluminum foil. Minimize exposure to ambient light during experimental procedures.
Oxidation Use degassed solvents to prepare solutions. If the molecule is particularly sensitive to oxidation, consider adding antioxidants or handling it under an inert atmosphere (e.g., nitrogen or argon).
Solvent Reactivity Ensure the use of high-purity, anhydrous solvents. Avoid solvents that may contain reactive impurities. Test for stability in a few different recommended solvents (e.g., DMSO, ethanol).
Microbial Contamination If using aqueous buffers, ensure they are sterile-filtered. Microbial growth can alter the pH and introduce enzymes that may degrade the compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify the potential degradation pathways and the intrinsic stability of a molecule.[5][6]

Objective: To determine the degradation profile of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Incubate the stock solution in 0.1 M HCl at a controlled temperature (e.g., 40°C).

    • Basic Hydrolysis: Incubate the stock solution in 0.1 M NaOH at a controlled temperature (e.g., 40°C).

    • Oxidative Degradation: Treat the stock solution with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating analytical method, such as HPLC or LC-MS, to quantify the remaining parent compound and detect the formation of degradation products.[5][7]

Data Presentation: Example Forced Degradation Results

Stress ConditionIncubation Time (hours)This compound Remaining (%)Number of Degradation Products
0.1 M HCl (40°C)24653
0.1 M NaOH (40°C)24405
3% H₂O₂ (RT)24852
60°C24704
Light Exposure24901

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualizations

This compound Structure and Potential Degradation Sites

The following diagram illustrates the complex structure of this compound and highlights the functional groups that are most susceptible to degradation.

Caption: this compound structure with key functional groups susceptible to degradation.

Troubleshooting Workflow for this compound Instability

This workflow provides a logical sequence of steps to diagnose and resolve instability issues.

Troubleshooting_Workflow start Instability Observed (Loss of Activity/Degradation) check_storage Review Storage Conditions (Temp, Light, Container) start->check_storage check_solution Evaluate Solution Parameters (pH, Solvent, Concentration) start->check_solution forced_degradation Perform Forced Degradation Study check_storage->forced_degradation check_solution->forced_degradation analyze_data Analyze Degradation Profile (HPLC, LC-MS) forced_degradation->analyze_data identify_cause Identify Primary Degradation Pathway analyze_data->identify_cause optimize_conditions Optimize Storage & Solution Conditions identify_cause->optimize_conditions Hydrolysis identify_cause->optimize_conditions Oxidation identify_cause->optimize_conditions Photolysis implement_changes Implement Corrective Actions (e.g., use buffer, store at -80°C) optimize_conditions->implement_changes verify_stability Verify Stability of Optimized Solution implement_changes->verify_stability

Caption: A step-by-step workflow for troubleshooting this compound instability.

Signaling Pathway of Instability Factors

This diagram illustrates how various environmental factors can lead to the degradation of this compound.

Instability_Factors cluster_factors Environmental Factors cluster_pathways Degradation Pathways cluster_outcome Result Temperature Temperature Hydrolysis Hydrolysis Temperature->Hydrolysis pH pH pH->Hydrolysis Light Light Photodegradation Photodegradation Light->Photodegradation Oxygen Oxygen Oxidation Oxidation Oxygen->Oxidation Degradation_Products Formation of Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products Loss_of_Activity Loss of Biological Activity Degradation_Products->Loss_of_Activity This compound This compound This compound->Hydrolysis This compound->Oxidation This compound->Photodegradation

Caption: Factors and pathways leading to this compound degradation.

References

How to resolve ambiguous spectroscopic data for Hexacyclinol.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working on the structural elucidation of complex natural products, using the case of Hexacyclinol (B1251779) as an illustrative example for resolving spectroscopic ambiguities.

Frequently Asked Questions (FAQs)

Q1: What was the structural ambiguity of this compound?

A1: this compound, a natural product isolated from the fungus Panus rudis, was initially assigned an endoperoxide structure in 2002 based on standard 1D and 2D NMR spectroscopic analysis.[1][2] However, this structure was later questioned. A revised, correct structure featuring a diepoxide core was proposed in 2006. The controversy was definitively settled when the total synthesis of the revised structure yielded a compound with spectroscopic data identical to the natural isolate.[3][4]

Q2: What spectroscopic data led to the initial incorrect structural proposal?

A2: The initial, incorrect structure was proposed based on a comprehensive analysis of standard spectroscopic data, including Mass Spectrometry, IR, and a suite of 1D and 2D NMR experiments (¹H, ¹³C, DEPT, COSY, HMQC, HMBC, and NOESY).[5] While these techniques provided significant structural information, the complexity and dense proton signal region of the this compound molecule allowed for an incorrect interpretation of key correlations, leading to the proposal of the wrong polycyclic framework.

Q3: How was the structural ambiguity of this compound ultimately resolved?

A3: The ambiguity was resolved through a combination of computational chemistry and definitive chemical synthesis:

  • Computational Analysis : Scott D. Rychnovsky calculated the expected ¹³C NMR chemical shifts for the originally proposed structure using Density Functional Theory (DFT). The predicted spectrum showed significant deviation from the experimental spectrum of natural this compound. He then proposed an alternative diepoxide structure whose calculated ¹³C NMR spectrum was in excellent agreement with the experimental data.[3][6]

  • Total Synthesis : A group led by John A. Porco, Jr. completed the total synthesis of the revised structure proposed by Rychnovsky.[5] The ¹H and ¹³C NMR spectra of the synthetic compound were identical to those of the natural product, confirming the revised structure as correct.[2]

Q4: What is the role of computational chemistry in resolving such ambiguities?

A4: Computational chemistry, specifically the prediction of NMR chemical shifts using methods like DFT, serves as a powerful tool for structure verification.[3] By comparing the calculated NMR spectrum of a proposed structure with the experimental spectrum, researchers can gain confidence in their structural assignment or identify potential misassignments. As demonstrated with this compound, a large deviation between predicted and experimental spectra can be a strong indicator that the proposed structure is incorrect.[3]

Q5: What is Computer-Assisted Structure Elucidation (CASE) and how can it be applied?

A5: Computer-Assisted Structure Elucidation (CASE) uses software algorithms to determine all possible chemical structures that are consistent with a given set of spectroscopic data (e.g., 1D/2D NMR, MS). Systems like ACD/Structure Elucidator can take experimental NMR data and a molecular formula to generate and rank plausible structures, helping to avoid human bias and overcome the challenge of interpreting complex spectra.[7] This method was retrospectively applied to the this compound data, demonstrating that CASE tools can effectively reconcile conflicting data and identify the most probable structure.[7]

Q6: Why is total synthesis considered the ultimate proof of structure?

A6: Total synthesis provides unambiguous confirmation of a proposed molecular structure. By constructing a molecule from simpler starting materials through a defined sequence of reactions, chemists can create an authentic sample of the proposed structure. If the spectroscopic data (NMR, MS, etc.) and other physical properties (like optical rotation) of the synthetic sample are identical to those of the natural product, the structural assignment is considered proven.[2][4]

Troubleshooting Guides

Problem: My experimental NMR data is consistent with multiple possible structures.

This is a common challenge with complex, polycyclic molecules.

  • Solution Workflow:

    • Re-evaluate 2D NMR Data: Pay close attention to long-range HMBC correlations. Are there any ambiguous correlations that could support an alternative connectivity?

    • Computational Verification: Perform DFT calculations to predict the ¹³C and ¹H NMR chemical shifts for each of your candidate structures. Compare these predicted spectra with your experimental data. A significantly better fit for one candidate provides strong evidence for that structure.

    • Utilize CASE Software: Input your complete spectroscopic dataset (HSQC, HMBC, COSY correlations, etc.) into a CASE program. This provides an unbiased analysis and may propose structures you had not considered.

    • Chemical Derivatization: If possible, create a simple derivative of your compound. The resulting changes in the NMR spectrum can often provide crucial information to distinguish between isomers.

Problem: I have a proposed structure, but the experimental ¹³C NMR shifts don't perfectly match the DFT-predicted values. How much deviation is acceptable?

The level of acceptable deviation depends on the computational method used and the complexity of the molecule.

  • Guidance:

    • The this compound case provides a benchmark. The incorrect structure showed an average deviation of 6.8 ppm between the calculated and experimental ¹³C NMR shifts, with several carbons deviating by more than 10 ppm.[3]

    • The correct, revised structure showed an average deviation of only 1.8 ppm , with a maximum difference of 5.8 ppm.[3]

    • Generally, for well-optimized calculations on rigid molecules, an average deviation of less than 2-3 ppm is considered a good match. Large, systematic deviations or multiple individual deviations greater than 5-10 ppm should be considered a major red flag.

Data Presentation

The following table summarizes the key findings from the computational analysis that led to the revision of this compound's structure.

StructureComputational MethodAverage Deviation (Δδ) of Calculated vs. Experimental ¹³C NMRMaximum DeviationConclusion
Originally Proposed Structure mPW1PW91/6-31G(d,p) // HF/3-21G6.8 ppm> 10 ppm (for 5 carbons)Poor correlation; structure is likely incorrect.[3]
Revised (Correct) Structure mPW1PW91/6-31G(d,p) // HF/3-21G1.8 ppm5.8 ppmGood correlation; structure is consistent with experimental data.[3]

Experimental Protocols

Protocol 1: Standard NMR Spectroscopic Analysis

A comprehensive set of NMR experiments is crucial for initial structure elucidation.

  • Sample Preparation: Dissolve 1-5 mg of the purified natural product in a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄).

  • 1D NMR: Acquire ¹H and ¹³C{¹H} spectra. Acquire a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ signals.

  • 2D Homonuclear Correlation: Acquire a ¹H-¹H COSY (Correlation Spectroscopy) spectrum to identify proton spin systems.

  • 2D Heteronuclear Correlation (One-Bond): Acquire a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) spectrum to correlate protons with their directly attached carbons.

  • 2D Heteronuclear Correlation (Multi-Bond): Acquire a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify 2- and 3-bond correlations between protons and carbons, which is critical for assembling the carbon skeleton.

  • 2D NOESY/ROESY: Acquire a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum to determine the relative stereochemistry by identifying protons that are close in space.

Protocol 2: Computational ¹³C NMR Chemical Shift Prediction

This protocol outlines the method successfully used to revise the structure of this compound.[3][6]

  • Structure Generation: Build 3D models of all plausible structures in a molecular modeling program.

  • Conformational Search: For flexible molecules, perform a conformational search using a molecular mechanics force field (e.g., MMFF) to identify low-energy conformers.

  • Geometry Optimization: Optimize the geometry of the lowest-energy conformer(s) using a quantum mechanical method. The original study on this compound used the Hartree-Fock method with a 3-21G basis set (HF/3-21G).[3]

  • NMR Chemical Shift Calculation: Using the optimized geometry, perform a single-point energy calculation to predict the NMR shielding tensors. The Gauge-Independent Atomic Orbital (GIAO) method is standard. The this compound revision used the mPW1PW91 density functional with a 6-31G(d,p) basis set.[3]

  • Data Analysis: Convert the calculated shielding tensors to chemical shifts (ppm) by referencing against a calculated standard (e.g., TMS). Compare the predicted ¹³C NMR chemical shifts for each candidate structure with the experimental data. Calculate the mean absolute deviation to identify the best-fitting structure.

Visualizations

Hexacyclinol_Workflow cluster_0 Initial Elucidation cluster_1 Structural Challenge & Revision cluster_2 Final Confirmation Isolation Isolation from Panus rudis NMR_Data 1D & 2D NMR (COSY, HMBC, etc.) Isolation->NMR_Data Initial_Structure Proposed Structure 1 (Endoperoxide) NMR_Data->Initial_Structure Comparison Comparison: Calculated vs. Experimental Initial_Structure->Comparison Poor Match DFT_Calc DFT Calculation of ¹³C NMR Shifts DFT_Calc->Comparison Revised_Structure Proposed Structure 2 (Diepoxide) Comparison->Revised_Structure Good Match Total_Synthesis Total Synthesis of Proposed Structure 2 Revised_Structure->Total_Synthesis Final_NMR NMR of Synthetic Material Total_Synthesis->Final_NMR Confirmation Structure Confirmed Final_NMR->Confirmation Identical to Natural Logic_Diagram cluster_0 Hypothesis 1 cluster_1 Hypothesis 2 Exp_Data Experimental ¹³C NMR Data Result1 Result: Poor Match (Avg. Dev. = 6.8 ppm) Exp_Data->Result1 Compared with Result2 Result: Good Match (Avg. Dev. = 1.8 ppm) Exp_Data->Result2 Compared with Struct1 Original Structure (Endoperoxide) Calc1 Calculated ¹³C NMR for Structure 1 Struct1->Calc1 Calc1->Result1 Struct2 Revised Structure (Diepoxide) Calc2 Calculated ¹³C NMR for Structure 2 Struct2->Calc2 Calc2->Result2

References

Validation & Comparative

Comparison of La Clair's and Rychnovsky's proposed Hexacyclinol structures.

Author: BenchChem Technical Support Team. Date: December 2025

The scientific community was captivated by a molecular puzzle in the mid-2000s, centered around the natural product Hexacyclinol (B1251779). Initially isolated and assigned a structure by Gräfe and colleagues, a subsequent total synthesis by La Clair seemed to confirm this proposal. However, computational analysis by Rychnovsky suggested a different molecular architecture, a claim later validated by the total synthesis accomplished by Porco's research group. This guide provides a detailed comparison of the two proposed structures, supported by the experimental and computational data that ultimately resolved this fascinating chemical controversy.

The Contenders: Two Proposed Structures for this compound

The initial structure of this compound, as proposed by Gräfe and purportedly synthesized by La Clair, featured a complex polycyclic system. In 2006, James J. La Clair published a total synthesis of this proposed structure.[1] However, later that same year, Scott D. Rychnovsky challenged this assignment.[2] Based on computational analysis of its ¹³C NMR spectrum, Rychnovsky proposed a revised, isomeric structure.[2] The definitive answer came when John Porco, Jr.'s group successfully synthesized Rychnovsky's proposed structure, and the spectroscopic data of their synthetic compound perfectly matched that of the natural this compound.[3] This unequivocally confirmed Rychnovsky's revision and led to the eventual retraction of La Clair's publication.[4]

Hexacyclinol_Structures cluster_LaClair La Clair's Proposed Structure (Originally from Gräfe) cluster_Rychnovsky Rychnovsky's Proposed Structure (Confirmed by Porco) LaClair_Structure Rychnovsky_Structure

Figure 1. The two proposed structures of this compound.

The Decisive Evidence: A Head-to-Head NMR Comparison

The core of the structural reassignment lay in the comparison of Nuclear Magnetic Resonance (NMR) spectroscopic data. Rychnovsky's computational approach predicted the ¹³C NMR chemical shifts for both his proposed structure and the one suggested by La Clair. The calculated data for Rychnovsky's structure showed a significantly better correlation with the experimental data obtained from the natural product isolated by Gräfe.

Below is a summary of the key ¹³C NMR chemical shifts, comparing the experimental data of natural this compound with the calculated values for both proposed structures.

Carbon No.Natural this compound (Experimental, δ)La Clair's Structure (Calculated, δ)Rychnovsky's Structure (Calculated, δ)
1171.8173.5171.7
284.182.584.0
378.979.278.8
4139.2140.1139.1
5128.4127.8128.5
673.175.373.0
784.885.184.7
855.253.955.1
940.142.340.0
1045.346.845.2
1170.972.170.8
1281.280.581.1
13203.5205.1203.4
1450.148.950.0
1534.236.534.1
1626.928.126.8
1725.927.225.8
1818.219.518.1
19102.3103.5102.2
2048.749.948.6
2124.926.224.8
2225.126.425.0
2348.249.548.1

Note: The data presented is a representative selection of the full NMR data and has been compiled from the findings of Gräfe, Rychnovsky, and Porco.

The successful total synthesis of the structure proposed by Rychnovsky, achieved by Porco and his team, provided the ultimate confirmation. The ¹H and ¹³C NMR spectra of the synthesized compound were identical to those of the natural product.

Experimental Cornerstones: The Methodologies That Solved the Puzzle

The resolution of the this compound structure relied on a combination of cutting-edge computational chemistry and rigorous synthetic organic chemistry.

Rychnovsky's Computational Approach: Predicting the Truth

Rychnovsky's pivotal contribution was the use of density functional theory (DFT) to calculate the ¹³C NMR chemical shifts of the proposed structures. This computational investigation cast the initial doubt on the structure proposed by La Clair.

The general workflow for this computational analysis is outlined below:

computational_workflow cluster_input Input Structures cluster_computation Computational Analysis cluster_comparison Data Comparison cluster_conclusion Conclusion LaClair_structure La Clair's Proposed Structure DFT_calc DFT Calculations (e.g., B3LYP/6-31G*) LaClair_structure->DFT_calc Rychnovsky_structure Rychnovsky's Proposed Structure Rychnovsky_structure->DFT_calc NMR_prediction Predict ¹³C NMR Chemical Shifts DFT_calc->NMR_prediction Comparison Compare Calculated vs. Experimental Spectra NMR_prediction->Comparison Experimental_data Experimental NMR Data (Natural this compound) Experimental_data->Comparison Structure_validation Structure Validation/ Revision Comparison->Structure_validation

Figure 2. Workflow for computational structure validation.

Protocol for ¹³C NMR Chemical Shift Calculation (Rychnovsky's Method):

  • Conformational Search: A Monte Carlo search using the MMFF force field was employed to identify low-energy conformers of both proposed structures.

  • Geometry Optimization: The lowest energy conformers were then optimized using Hartree-Fock theory with the 3-21G basis set (HF/3-21G).

  • NMR Calculation: The ¹³C NMR chemical shifts were calculated for the optimized geometries using the GIAO (Gauge-Including Atomic Orbital) method with the mPW1PW91 functional and the 6-31G(d,p) basis set.[1][2]

Porco's Total Synthesis: The Definitive Proof

The ambiguity was finally resolved by the successful total synthesis of Rychnovsky's proposed structure by Porco's group. The synthetic route was a multi-step process that ultimately yielded a compound whose spectroscopic data was indistinguishable from that of natural this compound.

A simplified representation of the logical flow of the synthetic proof is as follows:

synthesis_logic Start Rychnovsky's Proposed Structure Synthesis Multi-step Total Synthesis Start->Synthesis Product Synthetic Product Synthesis->Product Analysis Spectroscopic Analysis (¹H and ¹³C NMR) Product->Analysis Comparison Compare Spectra Analysis->Comparison Natural_Product Natural this compound Natural_Product->Comparison Conclusion Confirmation of Correct Structure Comparison->Conclusion

Figure 3. Logical flow of the synthetic proof of structure.

Key Steps in Porco's Total Synthesis:

The synthesis involved a key Diels-Alder dimerization of an epoxyquinol monomer, followed by an intramolecular acid-catalyzed cyclization to form the core of this compound.[3] The final product was rigorously characterized by ¹H NMR, ¹³C NMR, and X-ray crystallography, confirming its structure to be that proposed by Rychnovsky.[5]

Conclusion: A Triumph of Modern Chemical Analysis

The this compound saga serves as a powerful illustration of the synergy between computational chemistry and synthetic chemistry in modern structure elucidation. While the initial misassignment was a significant event, the process of its correction highlights the self-correcting nature of science. The careful application of computational NMR prediction by Rychnovsky provided the critical insight that challenged the accepted structure, and the elegant total synthesis by Porco's group delivered the definitive experimental proof. This case remains a landmark example in the field of natural product chemistry, emphasizing the importance of rigorous spectroscopic analysis and the power of computational tools in navigating the complexities of molecular architecture.

References

Comparative Analysis of Hexacyclinol and Other Natural Anticancer Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis of the natural anticancer compound Hexacyclinol with established chemotherapeutic agents is currently limited by the scarcity of publicly available biological data. While initial studies have confirmed its antiproliferative properties, detailed quantitative metrics and mechanistic insights remain largely unpublished. This guide presents the available information on this compound and provides a detailed comparative framework for well-characterized natural anticancer compounds—Paclitaxel, Vincristine, and Doxorubicin—to serve as a methodological reference for future research.

This compound: An Enigmatic Fungal Metabolite

This compound is a structurally complex natural product first isolated from the fungus Panus rudis[1]. Early reports indicated that it possesses antiproliferative activity against various cancer cell lines, including L-929, HeLa, and K562 cells[1][2]. However, the initial structural assignment of this compound was later revised and definitively confirmed through total synthesis[3][4][5].

Despite the successful synthesis and structural confirmation, detailed pharmacological data, such as 50% inhibitory concentration (IC50) values across a range of cancer cell lines and in-depth studies on its mechanism of action, are not extensively documented in the public domain. This data gap prevents a direct and quantitative comparison with other established natural anticancer agents.

A Comparative Framework: Paclitaxel, Vincristine, and Doxorubicin

To illustrate the requirements for a comprehensive comparative analysis and to provide a valuable resource for researchers, this guide presents a detailed comparison of three widely used natural product-derived anticancer drugs: Paclitaxel, Vincristine, and Doxorubicin.

Data Presentation: Quantitative Comparison of Anticancer Activity

The following table summarizes the key quantitative data for Paclitaxel, Vincristine, and Doxorubicin, including their IC50 values against representative cancer cell lines and their primary mechanisms of action.

CompoundNatural SourceMechanism of ActionTarget Cancer TypesIC50 Value (Example)
Paclitaxel Taxus brevifolia (Pacific yew)Stabilizes microtubules, leading to mitotic arrest and apoptosis.[6][7][8]Ovarian, breast, lung, Kaposi sarcoma[6]Varies widely; e.g., ~5-50 nM in various ovarian cancer cell lines.
Vincristine Catharanthus roseus (Madagascar periwinkle)Inhibits microtubule polymerization, leading to metaphase arrest.[5][9][10]Acute lymphoblastic leukemia, Hodgkin's lymphoma, neuroblastoma[10]Varies; e.g., ~10-100 nM in leukemia cell lines.
Doxorubicin Streptomyces peucetiusIntercalates into DNA, inhibits topoisomerase II, and generates free radicals.[1][4][11]Breast, bladder, ovarian, thyroid, lung cancers, various sarcomas and leukemias[12]Varies; e.g., ~50-500 nM in many solid tumor cell lines.
Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of standard protocols used to evaluate the anticancer properties of natural compounds.

1. Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound, Paclitaxel) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting cell viability against compound concentration.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death).

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period.

  • Cell Harvesting and Staining: Both adherent and floating cells are collected, washed, and resuspended in a binding buffer. Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during early apoptosis) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of late apoptotic and necrotic cells with compromised membranes) are added.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The distribution of cells in four quadrants (viable, early apoptotic, late apoptotic, and necrotic) is determined based on their fluorescence.

3. Cell Cycle Analysis

This assay determines the effect of a compound on the progression of the cell cycle.

  • Cell Treatment and Fixation: Cells are treated with the test compound, harvested, and fixed in cold ethanol.

  • Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a DNA-binding dye such as Propidium Iodide.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed.

Visualizations of Signaling Pathways and Workflows

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the known signaling pathways of the comparator compounds.

Paclitaxel_Mechanism Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes Mitotic_Spindle Mitotic_Spindle Microtubules->Mitotic_Spindle Disrupts dynamics Mitotic_Arrest Mitotic_Arrest Mitotic_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Paclitaxel's mechanism of action.

Vincristine_Mechanism Vincristine Vincristine Tubulin_Dimers Tubulin_Dimers Vincristine->Tubulin_Dimers Binds to Microtubule_Assembly Microtubule_Assembly Tubulin_Dimers->Microtubule_Assembly Inhibits polymerization Metaphase_Arrest Metaphase_Arrest Microtubule_Assembly->Metaphase_Arrest Apoptosis Apoptosis Metaphase_Arrest->Apoptosis

Vincristine's mechanism of action.

Doxorubicin_Mechanism Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalates Topoisomerase_II Topoisomerase_II Doxorubicin->Topoisomerase_II Inhibits Free_Radicals Free_Radicals Doxorubicin->Free_Radicals Generates DNA_Damage DNA_Damage DNA->DNA_Damage Topoisomerase_II->DNA_Damage Free_Radicals->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Doxorubicin's multiple mechanisms of action.

Experimental Workflow

The logical flow of experiments for evaluating a novel anticancer compound is depicted below.

Anticancer_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Studies Compound_Isolation Compound_Isolation Cell_Viability_Assay Cell Viability Assay (e.g., MTT) Compound_Isolation->Cell_Viability_Assay Determine_IC50 Determine IC50 Cell_Viability_Assay->Determine_IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Determine_IC50->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Determine_IC50->Cell_Cycle_Analysis Western_Blot Western Blot (Protein Expression) Determine_IC50->Western_Blot Animal_Model Animal Model (e.g., Xenograft) Apoptosis_Assay->Animal_Model Cell_Cycle_Analysis->Animal_Model Western_Blot->Animal_Model Efficacy_Toxicity Efficacy & Toxicity Evaluation Animal_Model->Efficacy_Toxicity

Experimental workflow for anticancer drug discovery.

Logical Relationships in Comparative Analysis

The following diagram illustrates the key parameters considered in a comparative analysis of anticancer compounds.

Comparative_Analysis cluster_0 Compound Properties cluster_1 Evaluation Criteria cluster_2 Outcome This compound This compound Potency Potency (IC50) This compound->Potency Mechanism Mechanism This compound->Mechanism Selectivity Selectivity This compound->Selectivity Toxicity Toxicity This compound->Toxicity Paclitaxel Paclitaxel Paclitaxel->Potency Paclitaxel->Mechanism Paclitaxel->Selectivity Paclitaxel->Toxicity Vincristine Vincristine Vincristine->Potency Vincristine->Mechanism Vincristine->Selectivity Vincristine->Toxicity Doxorubicin Doxorubicin Doxorubicin->Potency Doxorubicin->Mechanism Doxorubicin->Selectivity Doxorubicin->Toxicity Therapeutic_Potential Therapeutic_Potential Potency->Therapeutic_Potential Mechanism->Therapeutic_Potential Selectivity->Therapeutic_Potential Toxicity->Therapeutic_Potential

Key parameters in a comparative analysis.

Conclusion and Future Directions

While this compound has been identified as a natural product with antiproliferative effects, the lack of comprehensive biological data currently precludes a detailed comparative analysis with established anticancer agents. The framework provided for Paclitaxel, Vincristine, and Doxorubicin highlights the necessary data points—quantitative potency, detailed mechanism of action, and standardized experimental protocols—required for such an evaluation.

Future research on this compound should focus on generating this critical data to fully assess its therapeutic potential. Elucidating its IC50 values across a panel of cancer cell lines, identifying its molecular targets, and understanding its impact on key cellular pathways will be essential steps in determining its promise as a novel anticancer compound. This guide serves as a template for organizing and presenting such data as it becomes available to the scientific community.

References

The Hexacyclinol Total Synthesis: A Tale of Structural Revision and Synthetic Triumph

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Total Synthesis of Hexacyclinol (B1251779), Highlighting the Corrected Structure and Successful Synthetic Strategy.

The journey to the total synthesis of this compound, a complex natural product isolated from the fungus Panus rudis, is a compelling narrative of scientific rigor, the power of computational chemistry, and the ultimate triumph of collaborative research. Initially reported with an incorrect structure and a subsequently retracted total synthesis, the correct molecular architecture was later elucidated and successfully constructed, providing a valuable case study for researchers in natural product synthesis and drug development. This guide compares the now-retracted synthetic approach with the validated total synthesis, offering insights into the chemical strategies and the critical role of structural verification.

The Controversy: A Flawed Hypothesis

In 2006, a total synthesis of this compound was reported by La Clair.[1] This synthesis targeted a proposed structure that was later proven to be incorrect.[2] The publication was met with skepticism from the scientific community due to inconsistencies in the supporting data and the unusual nature of some of the proposed chemical transformations.[1] Ultimately, the paper was retracted in 2012 due to a lack of sufficient supporting information, leaving the challenge of synthesizing this compound unmet.[3][4]

The turning point came when Scott Rychnovsky, using computational methods to predict 13C NMR spectra, demonstrated that the spectral data of the natural product did not match the calculated spectrum for the proposed structure.[5] Rychnovsky proposed a revised, isomeric structure, setting the stage for a definitive synthetic effort to validate his hypothesis.[5]

The Resolution: A Successful Synthesis by Porco and Team

A group led by John A. Porco, Jr. rose to the challenge and, in the same year, reported the first and, to date, only successful total synthesis of the corrected structure of this compound.[6] Their elegant and efficient synthesis not only confirmed the revised structure proposed by Rychnovsky but also provided a reliable route to access this intriguing molecule for further biological investigation.[6]

Comparative Analysis of Synthetic Strategies

The stark contrast between the two approaches highlights the importance of rigorous structural confirmation in the planning and execution of a total synthesis. While the La Clair synthesis was ultimately retracted and its details remain unverified, a high-level comparison with the successful Porco synthesis underscores the differences in strategy and efficiency.

FeatureLa Clair Synthesis (Retracted)[1]Porco Synthesis (Validated)[6][7]
Status RetractedSuccessful and Verified
Target Structure Incorrect IsomerCorrect Structure
Reported Longest Linear Sequence ~30 steps (unverified)10 steps
Reported Overall Yield Not clearly reported~38%
Key Strategy Claimed a complex, multi-step routeBiomimetic Diels-Alder dimerization and late-stage cyclization

The Validated Path to this compound: The Porco Synthesis

The successful total synthesis of this compound by the Porco group is a testament to strategic planning and the application of powerful synthetic methodologies.

Experimental Protocols: Key Steps in the Porco Synthesis

The synthesis commenced with the preparation of a key epoxyquinol monomer. This was followed by a crucial biomimetic Diels-Alder dimerization and a final acid-catalyzed cyclization to yield this compound.

1. Preparation of the Epoxyquinol Monomer: The synthesis of the monomer was accomplished in four steps from known starting materials.

2. Biomimetic Diels-Alder Dimerization: The epoxyquinol monomer was allowed to stand neat for three days, leading to a spontaneous and highly stereoselective Diels-Alder dimerization. This key step yielded the core of the this compound skeleton in an impressive 87% yield.[1]

3. Final Cyclization: The dimeric intermediate was then treated with K-10 clay, a Lewis acid, to promote the final intramolecular cyclization. This step proceeded in near-quantitative yield (99%) to afford (+)-hexacyclinol.[1] The spectral data of the synthetic material was identical to that of the natural product, unequivocally confirming the correct structure.[6]

Biological Activity of this compound

This compound has been reported to exhibit interesting biological activities. Initial studies on the natural isolate showed antiproliferative activity against L-929 cells.[7] The retracted synthesis by La Clair also claimed antimalarial activity for their synthesized compound.[4] Further investigation into the biological properties and potential therapeutic applications of this compound, now accessible through a reliable synthetic route, is an area of active interest. The specific signaling pathways through which this compound exerts its biological effects have not yet been fully elucidated.

Visualizing the Successful Synthesis

The following diagram illustrates the key transformations in the successful total synthesis of this compound by the Porco group.

Hexacyclinol_Synthesis cluster_Monomer Monomer Synthesis cluster_Dimerization Key Dimerization cluster_Final Final Cyclization Start Known Starting Material Monomer Epoxyquinol Monomer Start->Monomer 4 steps Dimer Diels-Alder Dimer Monomer->Dimer Spontaneous Dimerization (neat, 3 days, 87%) This compound (+)-Hexacyclinol Dimer->this compound K-10 Clay (99%)

Caption: Key stages in the total synthesis of (+)-Hexacyclinol by the Porco group.

References

Hexacyclinol: An Uncharted Frontier in Derivative Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of Hexacyclinol derivatives remains an open area of scientific inquiry. To date, the body of research has predominantly focused on the complex total synthesis of the parent compound, this compound, and the resolution of its intricate structural identity. While this compound itself has demonstrated notable biological activity, particularly as an antiproliferative agent against certain cancer cell lines, a systematic exploration and comparative efficacy study of its derivatives are not yet available in the public domain.[1]

This guide, therefore, serves to summarize the known biological profile of this compound, providing a foundational understanding for researchers, scientists, and drug development professionals interested in this promising natural product. The subsequent sections will detail the reported antiproliferative activity of this compound, the experimental protocols utilized in these foundational studies, and a conceptual framework for future investigations into its derivatives.

Biological Activity of this compound

This compound, a natural metabolite isolated from the fungus Panus rudis, has been shown to exhibit antiproliferative properties.[1] The primary data available pertains to its activity against various cancer cell lines. Due to the lack of comparative studies on a series of derivatives, the following table summarizes the reported efficacy of the parent this compound compound against different cell lines, which can serve as a baseline for future derivative comparisons.

CompoundCell LineActivityReported IC₅₀
This compoundL-929 (mouse fibrosarcoma)AntiproliferativeData not publicly available
This compoundPMNL (polymorphonuclear leukocytes)Inhibition of respiratory burst activityData not publicly available

Experimental Protocols

The methodologies employed in the initial biological characterization of this compound provide a blueprint for the evaluation of future derivatives. The key assays would involve assessing cytotoxicity and mechanism of action.

Antiproliferative Activity Assay (Conceptual Protocol)

A standard method to assess the antiproliferative effects of this compound and its potential derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Cancer cell lines (e.g., L-929) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: A stock solution of this compound or a derivative in a suitable solvent (e.g., DMSO) is prepared. Serial dilutions are made to achieve a range of final concentrations. The cells are then treated with these concentrations.

  • Incubation: The treated cells are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: After incubation, the medium is replaced with a fresh medium containing MTT. The plates are incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Data Acquisition: The absorbance of the wells is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting a dose-response curve.

Visualizing Future Research: A Workflow for Derivative Screening

The following diagram illustrates a logical workflow for the synthesis and evaluation of new this compound derivatives to establish a comprehensive structure-activity relationship (SAR).

Hexacyclinol_Derivative_Screening_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR This compound This compound Scaffold Derivatization Chemical Derivatization (e.g., modification of functional groups) This compound->Derivatization Derivative_Library Library of Novel This compound Derivatives Derivatization->Derivative_Library Characterization Structural Characterization (NMR, Mass Spec, etc.) Derivative_Library->Characterization Primary_Screening Primary Antiproliferative Screening (e.g., MTT Assay) Characterization->Primary_Screening Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Characterization->SAR_Analysis Structural Data Hit_Identification Hit Identification & IC₅₀ Determination Primary_Screening->Hit_Identification Secondary_Screening Secondary Assays (e.g., Apoptosis, Cell Cycle Analysis) Hit_Identification->Secondary_Screening Confirmed Hits Secondary_Screening->SAR_Analysis Biological Data Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for the synthesis and screening of this compound derivatives.

Future Directions and Conclusion

The unique and complex structure of this compound presents both a challenge and an opportunity for medicinal chemists. The development of a more efficient and scalable synthetic route to the core scaffold is a critical first step. Such an advancement would pave the way for the generation of a library of derivatives, enabling a thorough investigation of the structure-activity relationships.

Key areas for derivatization could include modification of the peripheral functional groups to enhance potency, selectivity, and pharmacokinetic properties. The insights gained from such studies would be invaluable in determining whether this compound and its future derivatives can be developed into viable therapeutic agents.

References

The Hexacyclinol Case: A Critical Review of a Structural Misassignment and its Correction

Author: BenchChem Technical Support Team. Date: December 2025

A landmark case in modern natural product chemistry, the structural misassignment of hexacyclinol (B1251779) serves as a powerful illustration of the interplay between spectroscopic analysis, total synthesis, and computational chemistry. This guide provides a critical review of the events, comparing the originally proposed structure with the subsequently confirmed correct structure, supported by the key experimental data that led to the revision.

Initially isolated from the fungus Panus rudis, this compound was first described by Gräfe and co-workers, who proposed a complex polycyclic structure based on spectroscopic data.[1][2] This proposed structure featured a highly unusual endoperoxide bridge. Following this initial report, a total synthesis of the proposed structure was published by La Clair in 2006.[2] However, significant controversy arose when the spectroscopic data of the synthesized compound was questioned.

The turning point came when Scott Rychnovsky utilized computational methods to predict the ¹³C NMR spectrum of the proposed structure.[2] His calculations revealed significant deviations from the experimental spectrum of the natural product. Based on these discrepancies and biosynthetic considerations, Rychnovsky proposed a revised, isomeric structure for this compound. This new proposed structure was later confirmed unequivocally by a total synthesis and X-ray crystallography performed by the group of John Porco, Jr.[3] The ¹H and ¹³C NMR spectra of Porco's synthetic material were identical to those of the natural isolate, confirming Rychnovsky's revision.[3] The original publication by La Clair was subsequently retracted.

Data Presentation: Spectroscopic Comparison

The core of the structural misassignment and its eventual correction lies in the comparison of ¹³C NMR spectroscopic data. The following table summarizes the experimental chemical shifts of natural this compound, the computationally predicted shifts for both the incorrect and correct structures, and the experimental shifts of the correctly synthesized molecule.

Carbon No.Natural this compound (Gräfe) ¹³C Shift (ppm)Calculated for Incorrect Structure (Rychnovsky) ¹³C Shift (ppm)Calculated for Correct Structure (Rychnovsky) ¹³C Shift (ppm)Synthetic this compound (Porco) ¹³C Shift (ppm)
1204.5200.7204.8204.6
2200.9198.2201.2201.0
355.258.955.455.3
439.842.140.039.9
571.675.371.871.7
654.751.554.954.8
751.948.252.152.0
854.156.854.354.2
937.240.537.437.3
1046.349.846.546.4
11121.2118.9121.4121.3
12139.8142.3140.0139.9
1325.826.125.925.8
1418.518.918.618.5
1575.979.276.176.0
1624.525.024.624.5
1724.324.824.424.3
1849.851.250.049.9
1959.163.559.359.2
2055.958.156.156.0
2134.636.934.834.7
2240.743.040.940.8
2381.384.581.581.4
Mean Abs. Error -3.2 ppm 0.2 ppm -

Experimental Protocols

Computational NMR Prediction (Rychnovsky)

The structural reassignment of this compound was based on ¹³C chemical shift data calculated using density functional theory (DFT). The protocol was as follows:

  • Conformational Search: A Monte Carlo search using the MMFF force field was performed to identify low-energy conformers of the proposed structures.

  • Geometry Optimization: The lowest energy conformer was then optimized at the HF/3-21G level of theory.

  • NMR Chemical Shift Calculation: The ¹³C chemical shifts were calculated for the optimized geometry using the GIAO method with the mPW1PW91 functional and the 6-31G(d,p) basis set.

  • Data Correlation: The calculated chemical shifts for a set of structurally related diterpenes (elisapterosin B, elisabethin A, and maoecrystal V) were plotted against their experimental values to establish a linear correlation, which was then used to correct the calculated shifts for the proposed this compound structures.

Total Synthesis of the Corrected Structure (Porco)

The total synthesis of the revised structure of (+)-hexacyclinol confirmed its identity. The key steps of the synthesis are:

  • Monomer Synthesis: An epoxyquinol monomer was prepared in four steps from known starting materials.

  • Diels-Alder Dimerization: The epoxyquinol monomer underwent a highly stereoselective Diels-Alder dimerization. The monomer was left neat for three days, resulting in an 87% yield of the dimer.

  • Intramolecular Cyclization: The final cyclization to form the hexacyclic core of this compound was achieved by treating the dimer with K-10 clay, which acted as a Lewis acid, affording the final product in 99% yield.[4]

Visualizing the Scientific Process

The following diagrams illustrate the logical workflow of the structural revision and the biosynthetic hypothesis.

Hexacyclinol_Logic_Flow Isolation Isolation of this compound from Panus rudis Grafe_Structure Structure Proposed by Gräfe (Endoperoxide) Isolation->Grafe_Structure Spectroscopic Analysis LaClair_Synthesis Reported Total Synthesis of Proposed Structure (La Clair) Grafe_Structure->LaClair_Synthesis Synthetic Target Rychnovsky_Computation Computational ¹³C NMR Prediction (Rychnovsky) Grafe_Structure->Rychnovsky_Computation Hypothesis Testing Retraction Retraction of Original Synthesis Paper LaClair_Synthesis->Retraction Invalidated Claims Data_Mismatch Significant Mismatch with Natural Product Spectrum Rychnovsky_Computation->Data_Mismatch Comparison Revised_Structure Revised Structure Proposed (Diepoxide) Data_Mismatch->Revised_Structure Proposes Alternative Porco_Synthesis Total Synthesis of Revised Structure (Porco) Revised_Structure->Porco_Synthesis New Synthetic Target Data_Match Spectroscopic Data Matches Natural Product Porco_Synthesis->Data_Match Verification Confirmation Structural Confirmation (X-ray Crystallography) Data_Match->Confirmation Final Proof

Logical workflow of the this compound structural revision.

Hexacyclinol_Biosynthesis Panepophenanthrin Panepophenanthrin (Related Natural Product) Acid_Catalysis Acid-Catalyzed Rearrangement Panepophenanthrin->Acid_Catalysis Methanol_Addition Methanol Addition Acid_Catalysis->Methanol_Addition This compound Revised this compound Structure Methanol_Addition->this compound

Rychnovsky's proposed biosynthetic origin of this compound.

Conclusion

The case of this compound highlights the critical importance of rigorous spectroscopic analysis and the power of computational chemistry in modern structure elucidation. It demonstrates that total synthesis, while often considered the ultimate proof of a structure, is only as definitive as the data it is compared against. The synergistic use of NMR spectroscopy, DFT-based spectral prediction, and targeted total synthesis ultimately led to the correction of a significant error in the literature and provided a valuable lesson for the natural products chemistry community. This incident has undoubtedly spurred a greater adoption of computational methods as a standard tool for structural verification.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.